Chrysocauloflavone I
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H20O10 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |
InChI Key |
LYCITTYNRZICCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chrysocauloflavone I: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysocauloflavone I, a rare biflavonoid isolated from Selaginella doederleinii, has emerged as a promising natural compound with a range of pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is placed on its hepatoprotective and anti-inflammatory effects, including its modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a biflavonoid, a class of compounds consisting of two flavonoid units linked together. Its complex structure is the basis for its distinct biological activities.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H20O10 | [] |
| Molecular Weight | 540.48 g/mol | [] |
| IUPAC Name | 3-[4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | |
| Appearance | Yellow powder | [] |
| Purity | ≥98.0% (Commercially available) | [] |
| Predicted Boiling Point | 858.4 ± 65.0 °C | [2] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 6.17 ± 0.40 | [2] |
Note: Some physicochemical properties are predicted values from chemical databases.
Biological Activities and Therapeutic Potential
This compound has demonstrated significant potential in several therapeutic areas, primarily revolving around its anti-inflammatory and hepatoprotective actions.
Anti-inflammatory Activity
A key aspect of this compound's biological profile is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of two critical inflammatory signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.[]
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound has been shown to suppress the activation of this pathway.[3][4][5]
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its aberrant activation is implicated in a variety of inflammatory diseases. This compound has been identified as an inhibitor of the NLRP3 inflammasome.[][6][7]
Hepatoprotective Activity
This compound has demonstrated a protective effect on the liver. This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD), which is characterized by the accumulation of fat in the liver.
In cellular models of NAFLD, such as HepG2 cells treated with free fatty acids, this compound has been shown to attenuate the accumulation of lipids.[] This effect is believed to be mediated by the modulation of fatty acid uptake and synthesis.
This compound has been observed to decrease the expression of forkhead box protein O1 (FoxO1) and phosphoenolpyruvate carboxykinase (PEPCK), two key regulators of gluconeogenesis and lipid metabolism.[] Dysregulation of the FoxO1 pathway is implicated in various metabolic disorders.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the biological activities of this compound, based on standard methodologies in the field.
In Vitro Anti-inflammatory Assays
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6-8 hours).
-
Lysis and Luciferase Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.
This assay quantifies the secretion of mature IL-1β, a key product of NLRP3 inflammasome activation.
-
Cell Culture and Priming: THP-1 monocytes are differentiated into macrophages and primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Treatment: Primed cells are pre-treated with different concentrations of this compound.
-
Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short duration (e.g., 30-60 minutes).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in IL-1β secretion in this compound-treated cells compared to activated, untreated cells indicates inhibitory activity.
In Vitro Hepatoprotective Assays
This assay models the development of hepatic steatosis.
-
Cell Culture: Human hepatoma HepG2 cells are cultured to confluence.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Induction of Lipid Accumulation: Cells are exposed to a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce lipid droplet formation.
-
Staining: Intracellular lipid droplets are stained with a lipophilic dye such as Oil Red O or Nile Red.
-
Quantification: For Oil Red O, the stain is extracted, and the absorbance is measured. For Nile Red, fluorescence intensity is quantified.
-
Data Analysis: A decrease in absorbance or fluorescence in this compound-treated cells compared to fatty acid-treated control cells indicates a reduction in lipid accumulation.
Quantitative Data Summary
Currently, specific quantitative data (e.g., IC50 values) for this compound from peer-reviewed publications are limited. The tables below are templates for summarizing such data as it becomes available.
Table 2: In Vitro Anti-inflammatory Activity of this compound (Template)
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Reference |
| NF-κB Luciferase | HEK293T | TNF-α | Luciferase Activity | - | - |
| IL-1β Secretion | THP-1 | LPS + ATP | IL-1β Concentration | - | - |
Table 3: In Vitro Hepatoprotective Activity of this compound (Template)
| Assay | Cell Line | Inducer | Parameter Measured | % Inhibition at X µM | Reference |
| Lipid Accumulation | HepG2 | Oleic/Palmitic Acid | Oil Red O Staining | - | - |
| FoxO1 Expression | HepG2 | - | mRNA/Protein Level | - | - |
Conclusion and Future Directions
This compound is a biflavonoid with significant therapeutic potential, particularly in the areas of inflammation and metabolic liver disease. Its mechanisms of action, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways and the modulation of key metabolic regulators like FoxO1, make it a compelling candidate for further investigation.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the structural features essential for its biological activities.
-
In vivo efficacy studies: To validate the in vitro findings in animal models of inflammatory diseases and NAFLD.
-
Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.
-
Elucidation of further molecular targets: To fully understand its mechanism of action.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate and support the advancement of this promising natural product towards potential clinical applications.
References
- 2. This compound | 899789-51-6 [chemicalbook.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro inhibition of NLRP3 inflammasome by 3,6-dihydroxyflavone (3,6-DHF): a therapeutic strategy for the treatment of chronic inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Chrysocauloflavone I: A Technical Guide for Researchers
Introduction
Chrysocauloflavone I is a naturally occurring biflavonoid, a class of plant secondary metabolites characterized by a structure composed of two flavonoid units.[] Specifically, this compound is a dimer of the flavone apigenin, linked by a C-C bond, and is more formally named 2',8''-biapigenin.[2] Biflavonoids often exhibit enhanced biological activities compared to their monomeric counterparts, and this compound, isolated from plants like Selaginella doederleinii, has garnered interest for its potential pharmacological properties.[][2] This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants, intended for researchers, scientists, and professionals in drug development. The pathway can be conceptually divided into two major stages: the biosynthesis of the apigenin monomer and the subsequent dimerization to form this compound.
Part 1: Biosynthesis of the Apigenin Monomer
The formation of apigenin follows the well-established general phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process begins with the amino acid L-phenylalanine and involves a series of enzymatic conversions.
The biosynthesis of the apigenin monomer commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[3] The activated intermediate, p-coumaroyl-CoA, is then formed by the action of 4-Coumarate:CoA Ligase (4CL) .
This activated molecule serves as the entry point into the flavonoid-specific pathway. Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. The subsequent stereospecific cyclization of naringenin chalcone into (2S)-naringenin (a flavanone) is facilitated by Chalcone Isomerase (CHI) . Finally, Flavone Synthase (FNS) introduces a double bond into the C-ring of naringenin to form the flavone apigenin. In plants, two types of FNS have been identified: FNSI, a soluble dioxygenase, and FNSII, a cytochrome P450 monooxygenase.
Diagram of the Apigenin Biosynthetic Pathway
References
Chrysocauloflavone I: A Technical Review of Its Bioactivities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysocauloflavone I, a biflavonoid isolated from the traditional medicinal plant Selaginella doederleinii, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its anti-inflammatory, hepatoprotective, and metabolic regulatory properties. This document details its mechanism of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Introduction
This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse biological effects. It is primarily sourced from Selaginella doederleinii, a plant with a history of use in traditional medicine for treating various inflammatory conditions and cancers. The unique chemical structure of this compound contributes to its therapeutic potential, which includes anti-inflammatory, antioxidant, hepatoprotective, and metabolic regulatory effects. This review synthesizes the existing scientific literature to provide an in-depth technical guide for researchers and professionals in the field of drug discovery and development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C30H20O10 |
| Molecular Weight | 540.48 g/mol |
| Appearance | Yellow powder |
| Purity | Typically >98.0% |
| CAS Number | 899789-51-6 |
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome
Pre-clinical studies suggest that this compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. These pathways are critical mediators of inflammation in various diseases, including sepsis.
-
NF-κB Pathway: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is reported to inhibit this process, thereby reducing the production of inflammatory cytokines.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, a key mechanism in its therapeutic effect against sepsis.
Experimental Protocols
In Vitro Anti-inflammatory Assay (General Protocol)
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules in the NF-κB and NLRP3 pathways (e.g., phosphorylated IκBα, p65, NLRP3, cleaved caspase-1) by Western blotting.
In Vivo Sepsis Model (General Protocol)
-
Animal Model: Sepsis is induced in mice (e.g., C57BL/6) by cecal ligation and puncture (CLP) or intraperitoneal injection of LPS.
-
Treatment: this compound is administered to the animals at different doses, either before or after the induction of sepsis.
-
Survival Rate: The survival rate of the animals is monitored over a period of time (e.g., 72 hours).
-
Biochemical Analysis: Blood and tissue samples are collected to measure inflammatory markers, organ damage indicators, and cytokine levels.
Hepatoprotective Effects
This compound has been reported to exhibit protective effects against liver injury, particularly in models of cholestasis.
Mechanism of Action: Modulation of Bile Acid Homeostasis
The hepatoprotective effects of this compound are attributed to its ability to modulate the expression of genes involved in bile acid synthesis and transport. In models of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis, this compound has been shown to:
-
Increase the expression of bile acid efflux transporters like the bile salt export pump (Bsep).
-
Increase the expression of uptake transporters such as the sodium taurocholate cotransporting polypeptide (Ntcp).
-
Enhance the activity of bile acid metabolizing enzymes, including sulfate transferase 2a1 (Sult2a1) and UDP-glucuronosyltransferase 1a1 (Ugt1a1).
-
Decrease the expression of enzymes involved in bile acid synthesis, namely cholesterol 7α-hydroxylase (Cyp7a1) and oxysterol 12α-hydroxylase (Cyp8b1).
Experimental Protocols
ANIT-Induced Cholestasis in Mice (General Protocol)
-
Animal Model: Male mice are administered a single oral dose of ANIT to induce cholestatic liver injury.
-
Treatment: this compound is administered orally for a number of consecutive days prior to and/or after ANIT administration.
-
Serum Biochemistry: Blood samples are collected to measure liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), and alkaline phosphatase (ALP).
-
Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) for histological examination of liver damage.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of genes related to bile acid homeostasis using quantitative real-time PCR (qRT-PCR).
Regulation of Lipid Metabolism
This compound has shown potential in modulating lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: Attenuation of Fatty Acid Accumulation
In vitro studies using the HepG2 human hepatoma cell line have indicated that this compound can attenuate the accumulation of fatty acids. This effect is thought to be mediated by:
-
Modulation of fatty acid uptake: Regulating the expression of proteins involved in the transport of fatty acids into hepatocytes.
-
Modulation of fatty acid synthesis: Influencing the pathways of de novo lipogenesis.
-
Decreased expression of key regulatory proteins: this compound has been found to decrease the expression of forkhead box protein O1 (FOXO1) and phosphoenolpyruvate carboxykinase (PEPCK), which are involved in gluconeogenesis and lipid metabolism.
Experimental Protocols
Fatty Acid Accumulation in HepG2 Cells (General Protocol)
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Induction of Steatosis: To mimic the conditions of NAFLD, cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Lipid Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining.
-
Gene and Protein Expression Analysis: The expression of genes and proteins involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) is analyzed by qRT-PCR and Western blotting.
Summary of Quantitative Data
Currently, there is a limited amount of publicly available, specific quantitative data (e.g., IC50 values) for this compound in the reviewed biological activities. The following table is a template for compiling such data as it becomes available from primary research articles.
| Biological Activity | Assay/Model | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated macrophages | IC50 (TNF-α inhibition) | Data not available | |
| LPS-stimulated macrophages | IC50 (IL-6 inhibition) | Data not available | ||
| Hepatoprotective | ANIT-induced cholestasis | % reduction in ALT | Data not available | |
| ANIT-induced cholestasis | % reduction in AST | Data not available | ||
| Metabolic Regulation | HepG2 fatty acid accumulation | % inhibition of lipid accumulation | Data not available |
Conclusion and Future Directions
This compound is a biflavonoid with significant therapeutic potential, demonstrating promising anti-inflammatory, hepatoprotective, and lipid-lowering properties in pre-clinical models. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome, as well as the regulation of genes involved in bile acid and fatty acid metabolism.
Despite these promising findings, there is a clear need for more in-depth research to fully elucidate its pharmacological profile. Future studies should focus on:
-
Quantitative analysis: Determining the potency and efficacy of this compound through dose-response studies to establish IC50 and EC50 values.
-
Detailed mechanistic studies: Identifying the specific molecular targets and upstream/downstream signaling events affected by this compound.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
In vivo efficacy in diverse disease models: Evaluating its therapeutic potential in a broader range of animal models of inflammatory and metabolic diseases.
The generation of robust and detailed data from such studies will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent for human diseases.
Preliminary Studies on Chrysocauloflavone I's Biological Effects: A Technical Guide
Disclaimer: Publicly available research on Chrysocauloflavone I is currently limited. This guide summarizes the existing preliminary findings and, for illustrative purposes, draws upon data from studies on the closely related flavonoid, Chrysin, to provide a more comprehensive overview of potential biological effects and mechanisms of action. This information should be interpreted with the understanding that findings on Chrysin may not be directly transferable to this compound.
Introduction to this compound
This compound is a flavonoid that has garnered interest for its potential therapeutic properties. Preliminary studies suggest its involvement in key biological processes, including inflammation, liver protection, and metabolic regulation. This document aims to provide researchers, scientists, and drug development professionals with a summary of the current, albeit limited, understanding of this compound's biological effects and the methodologies that can be employed for its further investigation.
Known Biological Effects of this compound
Initial research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects: this compound has been shown to alleviate inflammatory responses. This is reportedly achieved through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathways.[]
-
Hepatoprotective Effects: The compound has demonstrated a protective effect on the liver.[]
-
Metabolic Regulation: this compound is involved in the modulation of fatty acid metabolism.[]
Due to the scarcity of detailed quantitative data specifically for this compound, the following sections will present illustrative data and protocols based on studies of the related flavonoid, Chrysin, to provide a framework for future research.
Quantitative Data (Illustrative, based on Chrysin)
The following tables summarize quantitative data from studies on Chrysin, a structurally similar flavonoid. This data is provided to give an indication of the potential potency and effects that might be investigated for this compound.
Table 1: In Vitro Anti-inflammatory Activity of Chrysin
| Assay | Cell Line | Stimulant | Outcome Measured | IC50 / Effective Concentration | Reference |
| NF-κB Activity | Caco-2 | IL-1β | Luciferase Reporter Assay | 50 µM (Significant inhibition) | [2] |
| IL-8 Secretion | Caco-2 | IL-1β | ELISA | 50 µM (1.6-fold reduction) | [2] |
| NLRP3 Inflammasome | FLS | LPS + ATP | IL-1β Secretion | Pre-treatment with Chrysin showed significant reduction | [3] |
Table 2: Hepatoprotective Effects of Chrysin in an Animal Model
| Animal Model | Toxin | Treatment | Key Findings | Reference |
| Mice | Carbon Tetrachloride (CCl4) | Chrysin (50 mg/kg) for 7 days | Significant decrease in serum AST and ALT; Reduced hepatic TNF-α expression | [] |
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many flavonoids are known to inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the potential point of inhibition by compounds like this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. This compound is suggested to inhibit this pathway.[]
Caption: NLRP3 inflammasome activation pathway and potential inhibition.
Experimental Protocols (General Templates)
The following are generalized protocols for assays that would be relevant for studying the biological effects of this compound. Specific parameters would need to be optimized for the particular cell lines or animal models used.
This assay is used to assess the cytotoxicity of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., HepG2, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol is for quantifying the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the concentration of the cytokine in the samples by comparing the absorbance to the standard curve.
This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated IκBα or NLRP3.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
A common model to study in vivo anti-inflammatory effects is the cecal ligation and puncture (CLP) model of sepsis in mice.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.
-
CLP Surgery: Anesthetize the mice and perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle.
-
Treatment: Administer this compound (intraperitoneally or orally) at a predetermined dose at the time of or shortly after surgery.
-
Monitoring: Monitor the mice for survival, clinical signs of illness, and body temperature.
-
Sample Collection: At a specified time point, collect blood and peritoneal lavage fluid for cytokine analysis and organ tissues for histological examination and protein/gene expression analysis.
Conclusion and Future Directions
The preliminary evidence for this compound's biological activity is promising, particularly in the areas of inflammation and liver health. However, there is a clear need for more in-depth research to substantiate these initial findings. Future studies should focus on:
-
Quantitative Analysis: Determining the IC50 values and dose-dependent effects of this compound in various in vitro models.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Conducting comprehensive studies in relevant animal models to assess the therapeutic potential of this compound.
-
Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for potential drug development.
References
Chrysocauloflavone I: A Technical Guide to its Presumed Solubility and Stability Profile
Disclaimer: Scientific literature lacks specific quantitative data on the solubility and stability of Chrysocauloflavone I. This guide provides a comprehensive overview based on the known characteristics of structurally similar flavonoids and outlines the established methodologies for determining these properties. Researchers should consider this information as a foundational resource to guide their experimental design.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, but their utility in pharmaceutical and nutraceutical applications is often limited by their physicochemical properties, particularly solubility and stability. Understanding these characteristics is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the expected solubility and stability profile of this compound based on data from analogous flavonoid compounds.
Predicted Solubility Profile
The solubility of flavonoids is highly dependent on their structure, the solvent, pH, and temperature. Generally, flavonoids are sparingly soluble in water and more soluble in organic solvents.
Table 1: Solubility of Representative Flavonoids in Various Solvents
| Flavonoid | Solvent | Temperature (°C) | Solubility |
| Quercetin | Water | 20 | < 0.01 g/L[1] |
| Acetone | 50 | 80 mmol/L[1] | |
| Acetonitrile | 50 | 5.40 mmol/L[1] | |
| tert-Amyl alcohol | 50 | 67 mmol/L[1] | |
| Hesperetin | Water (pH 1.5) | Not Specified | 0.06 x 10⁻³ g/L[1] |
| Water (pH 8) | Not Specified | 0.24 x 10⁻³ g/L[1] | |
| Acetonitrile | 50 | 85 mmol/L[1] | |
| Naringenin | Water (pH 1.5) | Not Specified | 0.025 x 10⁻³ g/L[1] |
| Water (pH 8) | Not Specified | 0.10 x 10⁻³ g/L[1] | |
| Acetonitrile | 50 | 77 mmol/L[1] | |
| Rutin | Water | 20 | 0.12 g/L[1] |
| Acetonitrile | 50 | 0.50 mmol/L[1] |
Based on the data from similar flavonoids, it can be inferred that this compound, as an aglycone, likely exhibits low solubility in aqueous solutions at neutral and acidic pH. Its solubility is expected to increase in more alkaline conditions due to the ionization of its hydroxyl groups.[1] In organic solvents, its solubility is predicted to be significantly higher, with polar aprotic solvents like acetone and acetonitrile and alcohols being effective solubilizing agents.
Predicted Stability Profile and Degradation Pathways
The stability of flavonoids is influenced by factors such as temperature, pH, light, and the presence of oxygen.[2] Degradation can lead to a loss of biological activity and the formation of undesirable byproducts.
3.1. Effect of Temperature
Elevated temperatures generally accelerate the degradation of flavonoids.[3] For instance, many flavonoids show significant degradation when heated in boiling water.[4] The thermal stability of flavonoids is influenced by their hydroxylation pattern; for example, increased hydroxylation on the B-ring can decrease thermal stability.[4]
3.2. Effect of pH
The pH of the medium plays a crucial role in flavonoid stability. Many flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[5][6] This is often due to the increased susceptibility of the ionized form to oxidation.
3.3. Degradation Pathway
The degradation of flavones often involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[2][4] This can be initiated by oxidation and is influenced by the surrounding conditions.
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
4.1. Solubility Determination
A common method for determining solubility is the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetone, acetonitrile).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Analysis: The solutions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]
4.2. Stability Testing
Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors.
-
Sample Preparation: Solutions of this compound are prepared in relevant media (e.g., buffers at different pH values, potential formulation vehicles).
-
Storage Conditions: Samples are stored under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to UV light).
-
Time-Point Analysis: At specified time intervals, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.[10][11]
-
Data Analysis: The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of this compound versus time.
Signaling Pathways and Biological Context
While not directly related to solubility and stability, it is noteworthy that flavonoids, including presumably this compound, are known to interact with various cellular signaling pathways. For instance, many flavones exhibit anti-inflammatory and antioxidant effects by modulating pathways such as NF-κB and Nrf2.[12] Understanding these mechanisms is crucial for the overall development of this compound as a therapeutic agent.
Conclusion
The solubility and stability of this compound are critical parameters that will dictate its successful development into a viable product. Although specific data for this compound are not yet available, the extensive knowledge base for the flavonoid class provides a strong framework for predicting its behavior and for designing the necessary experiments to characterize it fully. The methodologies outlined in this guide offer a clear path forward for researchers to elucidate the physicochemical properties of this compound, thereby enabling its effective formulation and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. inhort.pl [inhort.pl]
- 11. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 12. mdpi.com [mdpi.com]
Unveiling the Pharmacological Profile of Chrysocauloflavone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysocauloflavone I, a naturally occurring biflavonoid isolated from Selaginella doederleinii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing its known biological effects, mechanisms of action, and available pharmacokinetic data. The information is presented to support further investigation and potential therapeutic development.
Pharmacodynamics: Key Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, hepatoprotective, and metabolic regulatory properties.
Anti-inflammatory Activity
This compound has been reported to exhibit potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Specifically, it has been shown to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting its potential in mitigating inflammatory responses in conditions like sepsis.
Signaling Pathway Diagram: Inhibition of NF-κB and NLRP3 Inflammasome by this compound
Inhibitory action of this compound on key inflammatory pathways.
Hepatoprotective Effects
This compound has demonstrated a protective effect against cholestatic liver injury, such as that induced by alpha-naphthylisothiocyanate (ANIT). Its mechanism of action in this context involves the regulation of bile acid homeostasis. The compound works by modulating the expression of key transporters and enzymes involved in bile acid synthesis and efflux, thereby mitigating the toxic accumulation of bile acids in the liver.
Metabolic Regulation
In the realm of metabolic diseases, this compound has been shown to attenuate the accumulation of fatty acids in hepatocytes. Studies using HepG2 cells, a human liver cancer cell line commonly used to model liver-related metabolic diseases, indicate that this compound can modulate fatty acid uptake and synthesis. This suggests a potential therapeutic role in conditions such as non-alcoholic fatty liver disease (NAFLD).
Experimental Workflow: Investigating Fatty Acid Accumulation in HepG2 Cells
A typical workflow for assessing the effect of this compound on lipid accumulation.
Cytotoxic Activity
Pharmacokinetics
A study in rats provided initial insights into the pharmacokinetic profile of this compound.
| Parameter | Route of Administration | Dose | Value |
| Elimination Half-life (t½) | Intravenous | 10 and 20 mg/kg | ~85 minutes |
| AUC(0-∞) | Intravenous | 10 mg/kg | 148.52 mg/L·min |
| AUC(0-∞) | Intravenous | 20 mg/kg | 399.01 mg/L·min |
| Protein Binding | - | - | >97% |
| Oral Bioavailability | Intragastric | 100 mg/kg | Not detected in plasma |
Pharmacokinetic parameters of this compound in rats.
The data indicates that this compound has a relatively short elimination half-life and that its exposure increases with the dose when administered intravenously. The high degree of protein binding suggests that a large fraction of the compound in circulation is bound to plasma proteins. Notably, the absence of the parent drug in plasma after intragastric administration suggests poor oral bioavailability, which is a critical consideration for future drug development efforts.
Experimental Protocols
Detailed experimental protocols for the key bioactivities of this compound are outlined below, based on standard methodologies used in the field.
NF-κB Inhibition Assay
-
Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).
-
Analysis: The inhibitory effect on the NF-κB pathway can be assessed through several methods:
-
Western Blot: Analyze the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB.
-
Reporter Gene Assay: Use cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit.
-
NLRP3 Inflammasome Activation Assay
-
Cell Priming and Activation: Macrophages are first primed with LPS to upregulate the expression of NLRP3 and pro-IL-1β. Following priming, a second signal, such as ATP or nigericin, is added to activate the NLRP3 inflammasome. Cells are co-treated with this compound during the activation step.
-
Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity Assay: The activity of caspase-1, a key enzyme in the inflammasome complex, can be measured using a fluorometric or colorimetric assay.
-
ASC Speck Visualization: The formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.
Hepatoprotective Effect in ANIT-Induced Cholestasis Model (In Vivo)
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Dosing: Animals are pre-treated with this compound (at various doses) or vehicle control for a set number of days.
-
Induction of Cholestasis: A single oral dose of α-naphthylisothiocyanate (ANIT) is administered to induce cholestatic liver injury.
-
Sample Collection: After a specific time post-ANIT administration (e.g., 24-48 hours), blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver injury markers (e.g., ALT, AST, ALP, total bilirubin) and bile acids are measured.
-
Histopathological Examination: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of liver damage, including necrosis, inflammation, and bile duct proliferation.
-
Gene and Protein Expression Analysis: The expression of genes and proteins related to bile acid transport and metabolism in the liver is analyzed using qPCR and Western blotting.
Fatty Acid Accumulation in HepG2 Cells
-
Cell Culture: HepG2 cells are maintained in a suitable culture medium.
-
Induction of Steatosis: To mimic the conditions of fatty liver disease, cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for a period of time (e.g., 24 hours).
-
Treatment: Cells are co-treated with different concentrations of this compound during the fatty acid incubation period.
-
Lipid Staining: Intracellular lipid accumulation is visualized by staining with Oil Red O, a lipid-soluble dye.
-
Quantitative Analysis: The stained lipid droplets are quantified by extracting the dye and measuring its absorbance using a spectrophotometer.
-
Mechanism of Action Studies: The effect of this compound on the expression of key genes and proteins involved in fatty acid uptake (e.g., CD36) and synthesis (e.g., SREBP-1c, FASN, ACC) can be evaluated by qPCR and Western blotting.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile with potential therapeutic applications in inflammatory diseases, liver disorders, and metabolic conditions. Its multifaceted mechanism of action, targeting key pathways like NF-κB and the NLRP3 inflammasome, warrants further investigation.
Key areas for future research include:
-
Quantitative Bioactivity Studies: Determining the precise IC50 or EC50 values for its various biological activities is essential for a comprehensive understanding of its potency.
-
Bioavailability and Formulation: Addressing the poor oral bioavailability is a critical step for its development as a therapeutic agent. Formulation strategies to enhance absorption should be explored.
-
In Vivo Efficacy: More extensive in vivo studies in relevant animal models are needed to validate its therapeutic potential and establish a dose-response relationship.
-
Toxicology Profile: A thorough toxicological assessment is required to determine its safety profile for potential clinical use.
-
Target Identification: Elucidating the direct molecular targets of this compound will provide deeper insights into its mechanism of action.
Initial Purity Assessment of Chrysocauloflavone I Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the initial purity assessment of Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii. The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter in drug discovery and development, ensuring the reliability and reproducibility of experimental results. This document outlines the key analytical techniques and experimental protocols for characterizing the purity of this compound samples.
Compound Information
This compound is a C-O linked biflavonoid. A summary of its basic properties and reported purity is provided in the table below.
| Parameter | Value | Source |
| Molecular Formula | C30H20O10 | [1] |
| Molecular Weight | 540.48 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Reported Purity | >98% (by HPLC peak area normalization) | [2][3] |
| Commercial Purity Specification | 98.0% | [1] |
Experimental Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity assessment of a compound. The following diagram illustrates a typical workflow for the initial purity evaluation of a this compound sample.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and other biflavonoids due to its high resolution and sensitivity. A typical HPLC method for the analysis of biflavonoids from Selaginella species is detailed below.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Description |
|---|---|
| Column | XBridge Waters C18, 5 µm, 4.6 x 250 mm (or equivalent)[1][4][5] |
| Mobile Phase A | Water with 0.4% acetic acid[1][4][5] |
| Mobile Phase B | Acetonitrile[1][4][5] |
| Gradient Elution | A time-dependent gradient should be optimized to ensure separation of the main peak from any impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes. |
| Flow Rate | 0.4 mL/min[1][4][5] |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 367 nm is suitable for biflavonoids[1][4][5]. A PDA detector allows for scanning a range of wavelengths to check for peak purity. |
| Injection Volume | 10-20 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., HPLC-grade methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection. |
Data Analysis: The purity of the sample is typically determined by the peak area normalization method. The percentage purity is calculated as the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identification and Impurity Profiling
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), is a powerful tool for confirming the identity of this compound and for the characterization of any impurities.
Methodology
Instrumentation:
-
An HPLC system coupled to a mass spectrometer, preferably a QTOF or Orbitrap, with an electrospray ionization (ESI) source.
Analytical Approach:
-
The HPLC conditions can be similar to those described in section 3.1.
-
Mass spectra are acquired in negative ESI mode, as this has been shown to be sensitive for flavonoids.[6]
-
Tandem mass spectrometry (MS/MS) is performed on the precursor ion of this compound ([M-H]⁻ at m/z 539) to obtain its fragmentation pattern, which serves as a fingerprint for its identification.[3]
Fragmentation Pathway of this compound
The fragmentation of this compound in negative ESI mode provides characteristic product ions that can be used for its unambiguous identification. The proposed fragmentation pathway is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most definitive method for the structural elucidation and confirmation of organic molecules. For purity assessment, ¹H and ¹³C NMR spectra can confirm the identity of the main component and detect the presence of impurities.
Experimental Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
Experiments:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. Impurities will appear as additional, unassigned signals.
-
¹³C NMR: Shows the number and types of carbon atoms. The presence of the correct number of signals with the expected chemical shifts confirms the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used for complete structural assignment and to identify the structure of any significant impurities if necessary.
Data Analysis: The obtained NMR spectra should be compared with literature data for this compound to confirm its identity.[2][3] The presence and integration of impurity signals can provide a semi-quantitative estimate of their levels.
Summary and Conclusion
The initial purity assessment of this compound samples relies on a combination of chromatographic and spectroscopic techniques. HPLC-UV/DAD is the primary method for quantitative purity determination, typically using the peak area normalization method. LC-MS/MS provides crucial information for identity confirmation through its characteristic fragmentation pattern. NMR spectroscopy offers the most definitive structural confirmation and can reveal the presence of impurities that may not be detected by other methods. By employing this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. Determination of biflavonoids in four Mexican species of Selaginella by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Chrysocauloflavone I from Selaginella doederleinii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selaginella doederleinii is a traditional medicinal plant known to be a rich source of various bioactive compounds, including a diverse range of biflavonoids. Among these, chrysocauloflavone I, a specific biflavonoid, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the whole plant of S. doederleinii. The methodology is based on established phytochemical techniques for the isolation of biflavonoids from Selaginella species.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Whole plants of Selaginella doederleinii are collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The plant material is thoroughly washed with distilled water to remove any soil and debris. Subsequently, it is air-dried in the shade at room temperature for 7-10 days until a constant weight is achieved.
-
Pulverization: The dried plant material is pulverized into a coarse powder using a mechanical grinder and passed through a sieve to ensure uniform particle size.
Extraction
-
Maceration: The powdered plant material (approximately 1 kg) is subjected to maceration with 95% ethanol (10 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure at 40-50°C using a rotary evaporator to yield a crude ethanolic extract. This extraction process is repeated three times to ensure exhaustive extraction. The extracts are then combined.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity.
-
Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether (3 x 1 L) in a separatory funnel to remove non-polar compounds like fats and waxes. The petroleum ether fractions are combined.
-
Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined, as biflavonoids are known to be enriched in this fraction[1].
-
n-Butanol Fractionation: Finally, the remaining aqueous layer is extracted with n-butanol (3 x 1 L). The n-butanol fractions are combined.
-
-
Solvent Evaporation: Each of the petroleum ether, ethyl acetate, and n-butanol fractions is concentrated to dryness using a rotary evaporator. The resulting residues are stored at 4°C for further processing.
Purification of this compound from the Ethyl Acetate Fraction
The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of this compound.
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column.
-
The column is eluted with a gradient solvent system of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Column Chromatography:
-
The fractions from the silica gel column that show the presence of biflavonoids are further purified using a Sephadex LH-20 column.
-
The column is typically eluted with methanol.
-
Fractions are collected and monitored by TLC to isolate the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is achieved by Prep-HPLC.
-
The semi-purified fraction containing this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the Prep-HPLC system.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
The structure of the purified this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure.
Data Presentation
| Extraction/Purification Step | Parameter | Value/Description | Yield/Purity |
| Plant Material Preparation | Starting Material | Whole plant of Selaginella doederleinii | 1 kg (dry weight) |
| Extraction | Solvent | 95% Ethanol | - |
| Method | Maceration (3 x 72h) | - | |
| Crude Extract Yield | - | ~5-10% of dry weight | |
| Fractionation | Petroleum Ether Fraction | - | Variable |
| Ethyl Acetate Fraction | Enriched with biflavonoids | Variable | |
| n-Butanol Fraction | - | Variable | |
| Purification | Silica Gel Chromatography | Eluent: n-hexane:EtOAc -> EtOAc:MeOH | - |
| Sephadex LH-20 | Eluent: Methanol | - | |
| Prep-HPLC | Column: C18; Eluent: ACN:H₂O gradient | >98% Purity (by HPLC) |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Logical Flow of the Isolation Process.
References
Synthesis of Chrysocauloflavone I Analogs and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of analogs and derivatives of Chrysocauloflavone I, a naturally occurring biflavonoid. The methodologies described herein are based on established synthetic strategies for the construction of the flavone core and the coupling of flavonoid units to form biflavonoids. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
This compound is a biflavonoid composed of two flavone units linked together. The synthesis of such molecules presents a significant challenge, requiring precise control over regioselectivity during the formation of the flavone cores and the subsequent coupling reaction. The protocols outlined below are based on common and effective methods for flavonoid and biflavonoid synthesis, such as the Baker-Venkataraman rearrangement for flavone synthesis and Suzuki-Miyaura or Ullmann coupling for the formation of the biaryl linkage.
While a direct total synthesis of this compound has not been extensively reported in the literature, this guide provides protocols for the synthesis of closely related biflavonoid structures. These methods can be adapted by researchers to target this compound and its analogs.
Key Synthetic Strategies
The synthesis of this compound analogs can be broadly divided into two key stages:
-
Synthesis of the Monomeric Flavone Units: This typically involves the construction of the chromone core of the individual flavone molecules. Common methods include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction.
-
Coupling of the Flavone Units: This step involves the formation of a carbon-carbon bond between the two pre-synthesized flavone monomers. The most utilized methods for this transformation are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and copper-catalyzed Ullmann coupling.[1][2]
Section 1: Synthesis of Flavone Monomers
A versatile method for the synthesis of the flavone core is the Baker-Venkataraman rearrangement. This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.
Experimental Protocol: Synthesis of a Flavone Monomer via Baker-Venkataraman Rearrangement
This protocol describes a general procedure for the synthesis of a protected flavone monomer that can be used as a building block for biflavonoid synthesis.
Step 1: Acylation of 2-hydroxyacetophenone
-
To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (10 mL/mmol), add the desired substituted benzoyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold 10% hydrochloric acid (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-acyloxyacetophenone. Purify by recrystallization or column chromatography.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the o-acyloxyacetophenone (1.0 eq) in anhydrous pyridine (15 mL/mmol).
-
Add powdered potassium hydroxide (3.0 eq) and stir the mixture at 50 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 10% hydrochloric acid (50 mL).
-
Collect the precipitated 1,3-diketone by filtration, wash with water, and dry.
Step 3: Cyclization to the Flavone
-
Reflux a solution of the 1,3-diketone (1.0 eq) in glacial acetic acid (20 mL/mmol) containing a catalytic amount of concentrated sulfuric acid (2-3 drops) for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated flavone by filtration, wash with water until neutral, and dry.
-
Purify the crude flavone by recrystallization from ethanol or by column chromatography.
| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield (%) |
| 1 | 2-hydroxyacetophenone, Benzoyl chloride | Pyridine | 0 °C to RT, 4-6 h | 85-95 |
| 2 | o-acyloxyacetophenone | KOH, Pyridine | 50 °C, 3 h | 70-85 |
| 3 | 1,3-diketone | Glacial Acetic Acid, H₂SO₄ | Reflux, 4 h | 80-90 |
Section 2: Synthesis of Biflavonoids via Cross-Coupling Reactions
The formation of the C-C bond linking the two flavone units is a critical step in the synthesis of biflavonoids. The Suzuki-Miyaura and Ullmann coupling reactions are powerful tools for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling for Biflavonoid Synthesis
This protocol outlines the coupling of a borylated flavone with a halogenated flavone.
-
To a degassed mixture of the borylated flavone (1.0 eq), the halogenated flavone (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a 3:1 mixture of DME and water), add a base such as sodium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biflavonoid by column chromatography on silica gel.
| Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Borylated Flavone, Halogenated Flavone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12-24 | 40-70 |
Experimental Protocol: Ullmann Coupling for Biflavonoid Synthesis
This protocol describes the copper-catalyzed coupling of two halogenated flavone units.
-
Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying under vacuum.
-
Combine the halogenated flavone (1.0 eq) and activated copper powder (2.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture to remove the copper residues and wash the solid with hot DMF.
-
Pour the combined filtrate into water to precipitate the crude biflavonoid.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Halogenated Flavone | Activated Copper | DMF | 150-160 | 24-48 | 20-40 |
Section 3: Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for Biflavonoid Analogs
The following diagram illustrates a general synthetic workflow for the preparation of biflavonoid analogs using the Suzuki-Miyaura coupling approach.
Caption: General workflow for biflavonoid synthesis.
This compound and Modulation of Inflammatory Signaling
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. These pathways are crucial in the innate immune response and their dysregulation is implicated in various inflammatory diseases.
The following diagram illustrates the inhibitory effect of this compound analogs on the NF-κB and NLRP3 inflammasome signaling pathways.
Caption: Inhibition of NF-κB and NLRP3 pathways.
The diagram illustrates that pro-inflammatory stimuli, acting through receptors like TLR4, activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines, including pro-IL-1β, which "primes" the NLRP3 inflammasome. A second signal activates the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form, driving inflammation. This compound and its analogs can intervene in this process by inhibiting the IKK complex in the NF-κB pathway and preventing the assembly of the NLRP3 inflammasome.[3][4][5][6][7]
Conclusion
The synthetic protocols and biological pathway diagrams provided in this document offer a comprehensive resource for researchers working on the synthesis and evaluation of this compound analogs and derivatives. The modular nature of the synthetic strategies allows for the generation of a diverse library of biflavonoids for structure-activity relationship studies. The elucidation of the inhibitory mechanisms on key inflammatory pathways highlights the therapeutic potential of these compounds and provides a rationale for their further development as anti-inflammatory agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biologically relevant biflavanoids--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of NF-κB signaling and NLRP3 inflammasome activation in macrophages is responsible for the amelioration of experimental murine colitis by the natural compound fraxinellone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Curcumin Represses NLRP3 Inflammasome Activation via TLR4/MyD88/NF-κB and P2X7R Signaling in PMA-Induced Macrophages [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Chrysocauloflavone I: In Vitro Experimental Design and Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design and setup for investigating the biological activities of Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii. This document outlines detailed protocols for assessing its anti-inflammatory, hepatoprotective, and cytotoxic effects, supported by quantitative data from scientific literature. Diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies.
Introduction
This compound has emerged as a promising natural compound with significant therapeutic potential. In vitro studies have demonstrated its capacity to modulate key signaling pathways involved in inflammation and liver injury. Notably, it has been shown to inhibit the NLRP3 inflammasome and the NF-κB signaling cascade, both of which are critical mediators of the inflammatory response. Furthermore, preliminary evidence suggests its role in protecting liver cells from damage and modulating fatty acid metabolism. These application notes are designed to provide researchers with the necessary protocols to explore and validate the therapeutic potential of this compound in a laboratory setting.
Data Presentation: Summary of In Vitro Activities
The following tables summarize the quantitative data on the in vitro biological activities of this compound and related biflavonoids from Selaginella species. This data is essential for designing experiments with appropriate concentration ranges.
Table 1: Anti-inflammatory Activity of Biflavonoids from Selaginella Species
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |
| Ethanolic Extract of S. corbularia | RAW 264.7 | NO Production Inhibition | IC50: 83.90 µg/mL | [1] |
| Ethanolic Extract of S. corbularia | RAW 264.7 | TNF-α Production Inhibition | IC50: 61.97 µg/mL | [1] |
| Epimuqubilin A (Norsesterterpene peroxide) | RAW 264.7 | NO Production Inhibition | IC50: 7.4 µM | [2] |
Table 2: Cytotoxicity of Biflavonoids from Selaginella doederleinii
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Biflavonoid 1 | A549 (Lung Cancer) | MTT | 3.1 | [3] |
| Biflavonoid 2 | A549 (Lung Cancer) | MTT | 2.8 | [3] |
| Biflavonoid 3 | A549 (Lung Cancer) | MTT | 2.3 | [3] |
| Biflavonoid 4 | A549 (Lung Cancer) | MTT | 3.1 | [3] |
| Biflavonoid 5 | A549 (Lung Cancer) | MTT | 7.9 | [3] |
| Biflavonoid 1 | H1299 (Lung Cancer) | MTT | 7.3 | [3] |
| Biflavonoid 2 | H1299 (Lung Cancer) | MTT | 7.3 | [3] |
| Biflavonoid 3 | H1299 (Lung Cancer) | MTT | 4.0 | [3] |
| Biflavonoid 4 | H1299 (Lung Cancer) | MTT | 6.8 | [3] |
| Biflavonoid 5 | H1299 (Lung Cancer) | MTT | 8.4 | [3] |
| Biflavonoids 1, 2, 3 | MRC-5 (Normal Lung Fibroblast) | MTT | >100 | [3] |
| Ethyl acetate extract of S. doederleinii | HeLa (Cervical Cancer) | MTT | IC50: 37.53 µg/mL | [4] |
Table 3: Hepatoprotective Effects of Natural Compounds in HepG2 Cells
| Compound/Extract | Inducing Agent | Effect | Concentration | Reference |
| Polyphenolic-rich fraction 4 | Acetaminophen | 77% protection of cell viability | 250 µg/mL | [5] |
| Polyphenolic-rich fraction 6 | Acetaminophen | 62% protection of cell viability | 250 µg/mL | [5] |
| Silybinin | Carbon Tetrachloride (CCl4) | Significant decrease in AST, LDH, and MDA levels | 100-150 µg/mL | [6] |
| Polyherbal blend (LIVT) | D-galactosamine | 37% cytoprotection | 62.5 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the cytotoxic potential of this compound and for selecting appropriate non-toxic concentrations for subsequent mechanism-of-action studies.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, A549 lung cancer cells, MRC-5 normal lung fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assays
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with NaNO₂.
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[8][9]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the collected supernatants and standards.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations from the standard curve.
Hepatoprotective Activity Assay
This assay evaluates the ability of this compound to protect liver cells from toxin-induced injury.
Materials:
-
HepG2 human hepatoma cells
-
This compound
-
Hepatotoxin (e.g., Carbon tetrachloride (CCl₄) or Acetaminophen (APAP))[6]
-
Assay kits for Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT)
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce liver cell injury by adding a hepatotoxin (e.g., 10 mM APAP or 1 mM CCl₄) and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Measure the activity of AST and ALT in the supernatant using the respective assay kits, following the manufacturer's protocols. A decrease in the levels of these enzymes in the supernatant indicates a hepatoprotective effect.
Western Blot Analysis for NF-κB Pathway Activation
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway by measuring the levels of key proteins.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described previously.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
NLRP3 Inflammasome Pathway
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the in vitro investigation of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action and therapeutic potential of this promising natural product. The provided signaling pathway diagrams offer a visual guide to the molecular targets of this compound, aiding in the interpretation of experimental results and the design of future studies.
References
- 1. An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 3. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]
- 4. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models of Chrysocauloflavone I
Disclaimer: The following application notes and protocols are based on the available pharmacokinetic data for Chrysocauloflavone I and established methodologies for similar flavonoid compounds. To date, specific in vivo efficacy studies for this compound in animal models of disease have not been extensively reported in the available scientific literature. Therefore, the experimental protocols provided below are proposed models and should be adapted and optimized based on further preliminary research and specific experimental goals.
Introduction
This compound is a biflavonoid that has been isolated from plants such as Selaginella doederleinii. Preliminary in vitro studies have suggested its potential as a cytotoxic agent against various cancer cell lines, indicating a possible therapeutic application. To explore its efficacy and mechanism of action in a whole-organism context, in vivo animal models are essential. These application notes provide a summary of the known pharmacokinetic properties of this compound and propose detailed protocols for investigating its potential anti-inflammatory and anti-tumor effects in rodent models.
Pharmacokinetic Profile of this compound in Rats
Understanding the pharmacokinetic profile of a compound is crucial for designing effective in vivo studies. A study by Wu et al. (2015) provides key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in Sprague-Dawley rats.[1]
Data Presentation: Pharmacokinetic Parameters
| Parameter | 10 mg/kg Intravenous Dose | 20 mg/kg Intravenous Dose | 100 mg/kg Intragastric Dose |
| Elimination Half-life (t½) | ~85 min | ~85 min | Not Detected |
| AUC (0-∞) | 148.52 mg/L·min | 399.01 mg/L·min | Not Detected |
| Protein Binding | >97% | >97% | Not Applicable |
| Tissue Distribution (after 20 mg/kg IV) | Highest levels in heart, blood, and lungs | ||
| Oral Bioavailability | Not detected in plasma | Not detected in plasma | Not detected in plasma |
Key Takeaway: The extremely low oral bioavailability of this compound suggests that for initial in vivo efficacy studies, intravenous or intraperitoneal administration routes are more appropriate to ensure systemic exposure.
Proposed In Vivo Experimental Protocols
Based on the known properties of flavonoids and the pharmacokinetic data of this compound, the following are detailed protocols for hypothetical anti-inflammatory and anti-tumor studies.
Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This model is a widely used and well-characterized assay to assess the anti-inflammatory potential of a test compound.
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rat model.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into four groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
Group 4: Indomethacin (10 mg/kg, positive control)
-
-
Compound Administration: Administer the respective treatments via intravenous (IV) or intraperitoneal (IP) injection.
-
Induction of Inflammation: 60 minutes after treatment administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Optional Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for analysis of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-6).
Protocol 2: Xenograft Tumor Model for Anti-Cancer Activity
This model is a standard for evaluating the in vivo efficacy of potential anti-cancer compounds using human tumor cells implanted in immunodeficient mice.
Objective: To determine the anti-tumor efficacy of this compound on the growth of human cancer cell xenografts in nude mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Human cancer cell line with known in vitro sensitivity to this compound (e.g., NCI-H1975, A549, or HepG-2).[1]
-
This compound
-
Vehicle for injection
-
Matrigel
-
Calipers for tumor measurement
-
Parenteral administration supplies
Experimental Workflow Diagram:
Caption: Workflow for a Xenograft Tumor Model Study.
Procedure:
-
Animal Acclimatization: House immunodeficient mice in a sterile environment with autoclaved food, water, and bedding for one week prior to the study.
-
Tumor Cell Implantation: Harvest cancer cells from culture during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile saline and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (administered on the same schedule as the drug)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intravenous) at a determined frequency (e.g., daily, every other day) based on its half-life.
-
Monitoring Efficacy and Toxicity: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated after a fixed duration (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice, and carefully excise the tumors. Measure the final tumor weight. Tumors and major organs can be fixed in formalin for histological analysis or snap-frozen for molecular and biochemical analyses.
Signaling Pathway Considerations
While the precise in vivo mechanism of action for this compound is not yet elucidated, many flavonoids are known to interact with key signaling pathways involved in inflammation and cancer. Based on literature for similar compounds, potential pathways to investigate include:
-
NF-κB Signaling: A central pathway in inflammation. Inhibition of NF-κB can lead to reduced production of pro-inflammatory cytokines.
-
MAPK Signaling: Involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for anti-cancer agents.
-
PI3K/Akt/mTOR Pathway: A critical pathway for cell survival and proliferation, often dysregulated in cancer.
Hypothetical Signaling Pathway Diagram:
References
Application Notes & Protocols: A Stability-Indicating HPLC Method for the Analysis of Chrysocauloflavone I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysocauloflavone I is a flavonoid of increasing interest due to its potential therapeutic properties. To ensure the quality, efficacy, and safety of drug substances and products containing this compound, a validated stability-indicating analytical method is crucial. This document provides a comprehensive guide to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.
This method is essential for assessing the stability of this compound under various environmental conditions, a critical step in drug development as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The protocols outlined below describe the forced degradation studies, method validation procedures, and data analysis required to establish a reliable stability-indicating method.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C30H20O10[] |
| Molecular Weight | 540.48 g/mol [] |
| Appearance | Yellow powder[] |
| Chemical Family | Flavonoids[] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98.0%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade orthophosphoric acid
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A robust HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is essential for this analysis. The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water (gradient elution recommended) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (typically in the range of 254-370 nm for flavonoids) |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (to ensure elution of all degradation products) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used for linearity and calibration curves.
-
Sample Preparation: The preparation of test samples will depend on the formulation (e.g., pure substance, dosage form). For the pure drug, a solution of approximately 100 µg/mL can be prepared in methanol.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the specificity of the method to separate this compound from its potential degradation products. These studies involve subjecting the drug substance to various stress conditions.[2][3][4]
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of approximately 50 µg/mL. Flavonoids are often less stable in alkaline conditions.[3][5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 70 °C for 48 hours. After exposure, prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (approximately 50 µg/mL in mobile phase) to direct sunlight for 48 hours or in a photostability chamber. A control sample should be kept in the dark under the same conditions.
After each stress condition, inject the samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Data Presentation: Forced Degradation Results
The results of the forced degradation studies should be summarized in a table to clearly show the extent of degradation and the performance of the analytical method.
| Stress Condition | Treatment | % Assay of this compound | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Main Peak |
| Acidic | 0.1 N HCl, 60°C, 24h | Data | Data | Data | Data |
| Alkaline | 0.1 N NaOH, RT, 24h | Data | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT, 24h | Data | Data | Data | Data |
| Thermal | 70°C, 48h | Data | Data | Data | Data |
| Photolytic | Sunlight, 48h | Data | Data | Data | Data |
Note: The resolution (Rs) should be calculated between the this compound peak and the closest eluting degradation product peak. A value of Rs > 2 indicates good separation.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8] The following validation parameters should be assessed.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The results from the forced degradation studies will serve as evidence of the method's specificity. The chromatograms should show that the this compound peak is well-resolved from all degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a series of at least five concentrations of this compound working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol: Perform recovery studies by spiking a known concentration of this compound into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic phase)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. The %RSD of the results should be ≤ 2.0%.
Data Presentation: Method Validation Summary
| Validation Parameter | Protocol Summary | Acceptance Criteria | Observed Result |
| Specificity | Forced degradation studies | No interference at the retention time of this compound | Data |
| Linearity | 5 concentrations (1-100 µg/mL) | r² ≥ 0.999 | Data |
| Accuracy | Spiking at 80%, 100%, 120% | 98.0% - 102.0% recovery | Data |
| Precision (Repeatability) | 6 replicates, same day | %RSD ≤ 2.0% | Data |
| Precision (Intermediate) | 6 replicates, different days/analysts | %RSD ≤ 2.0% | Data |
| LOD | Based on S/N ratio or calibration curve | Report value | Data |
| LOQ | Based on S/N ratio or calibration curve | Report value with precision and accuracy | Data |
| Robustness | Variations in flow rate, temp., mobile phase | %RSD ≤ 2.0% | Data |
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Pathway Logic
Caption: Logical flow of forced degradation studies.
References
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: Chrysocauloflavone I for Pharmaceutical Formulation and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysocauloflavone I is a rare biflavonoid isolated from Selaginella doederleinii, a plant with a history of use in traditional medicine. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its anti-inflammatory properties. This document provides a comprehensive guide for the pharmaceutical formulation and development of this compound, including its physicochemical characterization, analytical methodology, and protocols for evaluating its biological activity. Given the limited publicly available data on this compound, some of the following information is based on established knowledge of similar biflavonoids and standard pharmaceutical development practices. All protocols are intended as a starting point for further optimization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a pharmaceutical agent. Biflavonoids, in general, are known for their poor aqueous solubility, which can pose a significant challenge to achieving adequate bioavailability.
Solubility Profile
The solubility of this compound in various pharmaceutically acceptable solvents needs to be determined to guide the selection of a suitable formulation strategy. Based on the behavior of other biflavonoids from Selaginella doederleinii, it is predicted that this compound will exhibit poor solubility in aqueous media.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility Classification | Predicted Solubility Range (µg/mL) |
| Water | Very Slightly Soluble to Insoluble | < 10 |
| Phosphate Buffered Saline (pH 7.4) | Very Slightly Soluble to Insoluble | < 10 |
| 0.1 N HCl (pH 1.2) | Insoluble | < 1 |
| Ethanol | Sparingly Soluble | 100 - 1000 |
| Methanol | Sparingly Soluble | 100 - 1000 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 10,000 |
| Polyethylene Glycol 400 (PEG 400) | Soluble | 1000 - 10,000 |
Note: These values are estimations based on the properties of structurally similar biflavonoids and should be experimentally verified.
Stability Profile
Stability testing is crucial to determine the shelf-life of the active pharmaceutical ingredient (API) and the formulated drug product. This compound, as a flavonoid, may be susceptible to degradation by heat, light, and oxidative conditions.
Table 2: Predicted Stability of this compound under ICH Conditions
| Condition | Predicted Stability Outcome | Potential Degradants |
| 25°C / 60% RH (Long-term) | Stable | Minimal degradation products |
| 40°C / 75% RH (Accelerated) | Potential for degradation | Oxidative and hydrolytic products |
| Photostability (ICH Q1B) | Potential for degradation | Photodegradation products |
| Acidic Conditions (pH 1.2) | Likely stable | Minimal degradation |
| Basic Conditions (pH > 8) | Potential for degradation | Ring-opening products |
| Oxidative (e.g., H₂O₂) | Likely to degrade | Oxidized derivatives |
Note: Experimental validation is required to confirm these predictions.
Experimental Protocols
Analytical Method for Quantification of this compound
A validated analytical method is a prerequisite for all quantitative studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable and widely used technique for the analysis of flavonoids.
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 270 nm and 330 nm (to be determined by UV scan of a pure standard).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in DMSO (1 mg/mL). Serially dilute with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Solubility Determination
Protocol 2: Shake-Flask Method for Solubility
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Procedure: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.45 µm filter. e. Quantify the concentration of this compound in the filtrate using the validated HPLC method (Protocol 1). f. Perform the experiment in triplicate for each solvent.
Stability Testing
Protocol 3: Forced Degradation and ICH Stability Studies
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve in 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photodegradation: Expose a solution and the solid powder to light according to ICH Q1B guidelines.
-
Analyze all samples at appropriate time points using the validated HPLC method to determine the percentage of degradation and to identify major degradation products.
-
-
ICH Stability Studies:
-
Store aliquots of this compound powder in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term) and analyze for purity and degradation products using the validated HPLC method.
-
In Vitro Permeability Assay
The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption.
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Use monolayers with TEER values > 300 Ω·cm².
-
Transport Study: a. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test solution of this compound (e.g., 10 µM in HBSS with <1% DMSO) to the apical (A) or basolateral (B) side of the monolayer. c. Add fresh HBSS to the receiver compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). f. Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS, adapted from Protocol 1).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
Table 3: Expected Permeability Classification of this compound
| Parameter | Predicted Value | Interpretation |
| Papp (A→B) | < 2.0 x 10⁻⁶ cm/s | Low to moderate permeability |
| Efflux Ratio | > 2 | Potential substrate for efflux transporters |
Note: These are predictions based on typical flavonoid behavior and require experimental confirmation.
Formulation Development Strategy
Given the predicted low aqueous solubility of this compound, formulation strategies to enhance its dissolution and bioavailability are essential. A promising approach for biflavonoids from Selaginella doederleinii is the use of amorphous solid dispersions.
Workflow for Formulation Development
Application Notes and Protocols for Chrysocauloflavone I in High-Throughput Screening
Introduction
Chrysocauloflavone I is a naturally occurring biflavonoid isolated from the plant Selaginella doederleinii[]. As a member of the flavonoid class of polyphenolic compounds, it exhibits a range of biological activities.[2][3] Preclinical studies have identified this compound as a potent anti-inflammatory agent. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathways[]. These properties make this compound an excellent positive control compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammation.
These application notes provide detailed protocols for two distinct HTS assays that leverage the known activities of this compound. The assays are designed for robustness and scalability, making them suitable for screening large compound libraries.
Application Note 1: A High-Throughput Reporter Gene Assay to Identify Inhibitors of the NF-κB Signaling Pathway
Principle
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB p65/p50 dimer, which translocates to the nucleus and induces the expression of inflammatory genes.
This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (RE). Activation of the pathway leads to the production of luciferase, which can be quantified by a luminescent signal. This compound is used as a reference inhibitor to validate assay performance and quantify the activity of test compounds.
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and point of inhibition.
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293/NF-κB-luc cells (stably transfected)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 µg/mL Puromycin
-
Assay Plates: 384-well, solid white, tissue culture-treated plates
-
Stimulant: Recombinant Human TNF-α (10 ng/mL final concentration)
-
Control Inhibitor: this compound (10 mM stock in DMSO)
-
Detection Reagent: Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Instruments: Multidrop dispenser, automated liquid handler, plate luminometer
Protocol Workflow:
-
Cell Seeding:
-
Culture HEK293/NF-κB-luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Using a Multidrop dispenser, dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a dilution series of this compound (e.g., 10-point, 1:3 dilution starting from 100 µM) and test compounds in DMSO.
-
Using an automated liquid handler, transfer 100 nL of compound solution to the assay plate wells.
-
Controls: Include wells with DMSO only (vehicle control) and a high concentration of this compound (e.g., 50 µM) as a positive control for inhibition.
-
-
Stimulation:
-
Prepare a 2X working solution of TNF-α (20 ng/mL) in serum-free DMEM.
-
Add 25 µL of the TNF-α solution to all wells except the unstimulated (negative) control wells. Add 25 µL of serum-free DMEM to the negative control wells.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase reagent to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for the NF-κB assay.
Data Presentation
Table 1: Assay Performance and Screening Results for NF-κB Inhibition
| Parameter | Value | Description |
| Assay Quality Metrics | ||
| Z'-factor | 0.78 | A measure of assay robustness (a value > 0.5 is considered excellent). |
| Signal-to-Background | 150-fold | Ratio of stimulated (vehicle) to unstimulated control signals. |
| Control Compound Data | ||
| This compound IC50 | 2.5 µM | Concentration for 50% inhibition of TNF-α-induced NF-κB activation. |
| Screening Campaign | ||
| Library Size | 100,000 compounds | Number of compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Primary Hit Rate | 0.8% | Percentage of compounds showing >50% inhibition. |
| Confirmed Hits | 250 | Number of hits confirmed through dose-response analysis. |
Application Note 2: A Homogeneous HTS Assay for Inhibitors of the NLRP3 Inflammasome
Principle
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation requires two signals: a priming signal (e.g., Lipopolysaccharide, LPS) that upregulates NLRP3 expression, and an activation signal (e.g., ATP) that triggers the assembly of the complex. The assembled inflammasome activates Caspase-1, which proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms.
This assay measures the activity of Caspase-1 in differentiated, LPS-primed THP-1 cells following ATP stimulation. A cell-permeable, fluorescently-labeled, and non-toxic substrate for Caspase-1 (e.g., a FLICA reagent) is used. When Caspase-1 is active, it cleaves the substrate, leading to an increase in fluorescence. This compound, a known inhibitor of NLRP3 activation, serves as the positive control.
Signaling Pathway Diagram
Caption: NLRP3 inflammasome activation pathway.
Experimental Protocol
Materials and Reagents:
-
Cell Line: THP-1 human monocytic cells
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA), 100 ng/mL
-
Assay Plates: 384-well, black, clear-bottom, tissue culture-treated plates
-
Priming Agent: LPS from E. coli (1 µg/mL final concentration)
-
Activation Agent: ATP (5 mM final concentration)
-
Control Inhibitor: this compound (10 mM stock in DMSO)
-
Detection Reagent: Caspase-1 detection kit (e.g., FLICA® 660 YVAD-FMK)
-
Instruments: Multidrop dispenser, automated liquid handler, fluorescence plate reader
Protocol Workflow:
-
Cell Differentiation and Seeding:
-
Seed THP-1 cells at 2.5 x 10^5 cells/mL in culture medium containing 100 ng/mL PMA.
-
Dispense 40 µL per well into 384-well plates (10,000 cells/well).
-
Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Carefully wash wells twice with pre-warmed serum-free RPMI to remove non-adherent cells.
-
-
Priming:
-
Add 20 µL of serum-free RPMI containing 2 µg/mL LPS (1 µg/mL final) to each well.
-
Incubate for 3 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 100 nL of compound solution (or DMSO vehicle) to the appropriate wells using an automated liquid handler.
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Prepare a 5X working solution of ATP (25 mM) in serum-free RPMI.
-
Add 5 µL of the ATP solution to all wells except the unstimulated controls.
-
Incubate for 1 hour at 37°C.
-
-
Signal Detection:
-
Add 5 µL of 5X Caspase-1 substrate solution to all wells.
-
Incubate for 1 hour at 37°C, protected from light.
-
Measure fluorescence (e.g., Ex/Em = 650/675 nm).
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for the NLRP3 assay.
Data Presentation
Table 2: Assay Performance and Screening Results for NLRP3 Inflammasome Inhibition
| Parameter | Value | Description |
| Assay Quality Metrics | ||
| Z'-factor | 0.71 | A measure of assay robustness. |
| Signal-to-Background | 8-fold | Ratio of stimulated (LPS+ATP) to primed-only (LPS) control signals. |
| Control Compound Data | ||
| This compound IC50 | 5.1 µM | Concentration for 50% inhibition of ATP-induced Caspase-1 activation. |
| Screening Campaign | ||
| Library Size | 100,000 compounds | Number of compounds screened. |
| Screening Concentration | 20 µM | Single concentration used for the primary screen. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition. |
| Confirmed Hits | 155 | Number of hits confirmed through dose-response analysis. |
Counter-Screening and Hit Confirmation
It is critical to perform counter-screens to eliminate false positives. For the NF-κB assay, a counter-screen using a constitutively active luciferase cell line can identify compounds that directly inhibit the luciferase enzyme. For the NLRP3 assay, a general cell viability assay (e.g., CellTiter-Glo®) should be run in parallel to flag cytotoxic compounds. Confirmed hits should be further validated in secondary assays, such as measuring IL-1β secretion by ELISA, to confirm their mechanism of action.
Conclusion
This compound is a valuable tool for the development and validation of HTS assays targeting inflammatory pathways. The protocols described here provide robust, scalable methods for identifying novel inhibitors of NF-κB and NLRP3 inflammasome signaling. By using this compound as a reference compound, researchers can ensure assay quality and effectively benchmark the potency of newly discovered hits, accelerating the early stages of anti-inflammatory drug discovery.
References
Application Notes and Protocols for Chrysocauloflavone I in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii, in cell culture studies. The primary focus is on investigating its anti-inflammatory properties through the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways.
Introduction
This compound is a natural biflavonoid that has demonstrated significant anti-inflammatory activity.[] It has been shown to alleviate the inflammatory response by inhibiting the activation of the NLRP3 inflammasome and the NF-κB pathway, two key signaling cascades involved in the inflammatory process.[] These pathways are implicated in a wide range of inflammatory diseases, making this compound a compound of interest for therapeutic development. These protocols are designed to provide a framework for researchers to investigate the cellular and molecular mechanisms of this compound in various cell culture models.
Data Presentation
The following tables provide a structured overview of the experimental parameters and potential data to be collected when studying the effects of this compound.
Table 1: this compound Treatment Parameters for Cell Culture
| Parameter | Recommended Range/Value | Notes |
| Cell Lines | HepG2 (human liver cancer), HeLa (human cervical cancer), A549 (human lung cancer), Macrophages (e.g., RAW 264.7, THP-1) | Cell line selection should be based on the research question. |
| This compound Concentration | 1 - 100 µM | Optimal concentration should be determined by a dose-response experiment for each cell line and endpoint. |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Ensure the final DMSO concentration in the culture medium is ≤ 0.1% to avoid solvent-induced cytotoxicity. |
| Treatment Duration | 24, 48, or 72 hours | The optimal time point will depend on the specific assay and the cellular process being investigated. |
| Inflammatory Stimulus (for NF-κB and NLRP3 activation) | Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α) | The choice and concentration of the stimulus should be optimized for the specific cell line. |
Table 2: Key Experimental Assays and Expected Outcomes
| Experimental Assay | Endpoint Measured | Expected Outcome with this compound Treatment |
| Cell Viability Assay (e.g., MTT, Crystal Violet) | Cell proliferation and cytotoxicity | Determination of the non-toxic concentration range of this compound. |
| NF-κB Reporter Assay | NF-κB transcriptional activity | Inhibition of stimulus-induced NF-κB activation. |
| Western Blot Analysis (NF-κB Pathway) | Phosphorylation of IκBα, p65 nuclear translocation | Decreased phosphorylation of IκBα and reduced nuclear translocation of p65. |
| Western Blot Analysis (NLRP3 Inflammasome) | Expression of NLRP3, ASC, and cleaved Caspase-1 | Decreased expression of NLRP3, ASC, and the active form of Caspase-1. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) | Reduced secretion of inflammatory cytokines. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (purity ≥98%).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.4 mg of this compound (Molecular Weight: 540.48 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Culture and Seeding
-
Culture the desired cell line (e.g., HepG2, RAW 264.7) in the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed the cells in multi-well plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for optimal growth during the treatment period. The seeding density will need to be optimized for each cell line.
This compound Treatment
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%) after seeding.
-
Prepare the working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Activation and Inhibition Assay
-
Seed cells (e.g., HEK293T with an NF-κB reporter plasmid or macrophage cell lines like RAW 264.7) in appropriate multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for the optimized duration (e.g., 6-24 hours).
-
For Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase or β-galactosidase) according to the manufacturer's protocol.
-
For Western Blot Analysis:
-
Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
NLRP3 Inflammasome Activation and Inhibition Assay
-
Seed macrophage cells (e.g., THP-1 cells differentiated with PMA, or primary bone marrow-derived macrophages) in multi-well plates.
-
Priming Step: Treat the cells with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Remove the LPS-containing medium and replace it with serum-free medium.
-
Activation Step: Treat the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes in the presence or absence of various concentrations of this compound.
-
For Western Blot Analysis:
-
Collect the cell lysates.
-
Perform Western blotting as described in the NF-κB protocol.
-
Probe for NLRP3, ASC, cleaved Caspase-1, and pro-Caspase-1.
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Inhibition of NF-κB and NLRP3 Inflammasome Pathways by this compound.
Caption: General Experimental Workflow for this compound Cell Culture Studies.
References
Application Notes and Protocols: Investigating Chrysocauloflavone I in Sepsis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, characterized by a hyperinflammatory phase followed by immunosuppression.[1][2] The pathophysiology involves complex signaling cascades, including the Toll-like receptor (TLR), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways, leading to a cytokine storm and subsequent organ damage.[3][4][5][6] Currently, there is a critical need for novel therapeutic agents that can modulate these aberrant inflammatory responses.
Chrysocauloflavone I is a flavonoid compound whose therapeutic potential in the context of sepsis has not yet been explored. These application notes provide a comprehensive, albeit prospective, framework for the investigation of this compound in established sepsis research models. The protocols and workflows outlined below are based on standard methodologies in sepsis research and are intended to guide the systematic evaluation of this compound's efficacy and mechanism of action.
Phase 1: In Vitro Screening and Mechanistic Assessment
The initial phase focuses on determining the anti-inflammatory properties and potential mechanisms of this compound using cell-based models of inflammation. A common approach is to use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate inflammatory responses in immune cells such as macrophages.
Experimental Workflow for In Vitro Screening
Caption: In Vitro experimental workflow for this compound.
Protocol 1: Cell Viability Assay (MTT)
This assay determines the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent functional assays.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Inflammatory Mediators (NO and Cytokines)
This protocol assesses the ability of this compound to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Protocol 3: Western Blot Analysis for Signaling Pathways
This protocol investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes for pathway activation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Key Signaling Pathways in Sepsis
References
- 1. Emerging mechanisms of immunocoagulation in sepsis and septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokines in Sepsis: Potent Immunoregulators and Potential Therapeutic Targets—An Updated View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Sepsis: Unraveling Key Signaling Pathways for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and intervention therapies in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]
- 6. dovepress.com [dovepress.com]
- 7. In vitro effects of oxpentifylline on inflammatory cytokine release in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chrysocauloflavone I Solubility in In Vitro Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Chrysocauloflavone I in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring biflavonoid compound.[] Like many flavonoids, it is a polyphenolic molecule and is characterized by a relatively high molecular weight and a complex structure, which can contribute to poor aqueous solubility. It is supplied as a yellow powder.[]
Q2: Why does this compound have poor solubility in aqueous buffers?
This compound, as a flavonoid, possesses a hydrophobic (water-repelling) molecular structure. This inherent lipophilicity leads to low solubility in polar solvents like water and aqueous buffers, which are commonly used in in vitro assays. Flavonoids have a tendency to aggregate in aqueous solutions, further reducing their bioavailability in experimental systems.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while more sensitive primary cells or stem cells may require concentrations at or below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-specific effects.
Q5: How can I improve the solubility of this compound in my in vitro buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO in the final buffer can help maintain solubility.
-
pH adjustment: The solubility of some flavonoids is pH-dependent. Experimenting with a range of pH values for your buffer may improve solubility.
-
Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound in the buffer.
-
Warming: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious about the thermal stability of this compound.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer.
This is a common issue encountered with hydrophobic compounds. Here's a step-by-step guide to troubleshoot this problem:
Step 1: Verify your stock solution. Ensure your this compound is fully dissolved in your DMSO stock solution. If you see any particulates, try gentle warming or brief sonication.
Step 2: Optimize the dilution method. When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of the compound that can lead to precipitation.
Step 3: Reduce the final concentration. You may be exceeding the solubility limit of this compound in your final buffer. Try working with a lower final concentration of the compound.
Step 4: Adjust the final DMSO concentration. While keeping DMSO levels low is important for cell health, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Step 5: Consider alternative solubilization strategies. If the above steps do not resolve the issue, you may need to explore more advanced formulation techniques, such as the use of cyclodextrins or other solubilizing excipients.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Family | Flavonoids | [] |
| Molecular Formula | C30H20O10 | [] |
| Molecular Weight | 540.48 g/mol | [] |
| Appearance | Yellow powder | [] |
| Purity | ≥98.0% | [] |
| Predicted Boiling Point | 858.4 ± 65.0 °C | [2] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 6.17 ± 0.40 | [2] |
Table 2: User-Defined Experimental Solubility of this compound
Instructions: Use the experimental protocol below to determine the solubility of this compound in your specific buffers and record the results in this table.
| Buffer System (e.g., PBS, DMEM) | pH | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations (e.g., precipitation, color change) |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Aqueous Buffers
This protocol describes a method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
96-well microplate (polypropylene for compound dilution, clear for reading)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common starting point is 10 mM. Ensure the compound is completely dissolved.
-
Prepare serial dilutions of the this compound stock solution in DMSO in a 96-well polypropylene plate.
-
Add the aqueous buffer to a clear 96-well plate.
-
Transfer a small volume of the this compound/DMSO serial dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Identify the lowest concentration at which precipitation (indicated by a significant increase in absorbance/turbidity) is observed. The highest concentration at which no precipitation is seen is the kinetic solubility.
Mandatory Visualizations
A troubleshooting workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing Chrysocauloflavone I for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Chrysocauloflavone I for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a rare biflavonoid purified from Selaginella doederleinii.[1] In vitro studies have demonstrated its cytotoxic effects on various human cancer cell lines, including NCI-H1975, A549, and HepG-2.[2] Furthermore, it has been shown to alleviate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and NF-κB pathways.[1] It also plays a role in regulating bile acid homeostasis and attenuating fatty acid accumulation in liver cells.[1]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?
Pharmacokinetic studies in rats have revealed important characteristics of this compound. Following intravenous administration, it has an elimination half-life of approximately 85 minutes. A critical finding is its extremely low oral bioavailability; after intragastric administration of 100 mg/kg, the parent drug was not detected in rat plasma.[2] This is a common challenge for many flavonoids due to poor aqueous solubility and extensive first-pass metabolism.[2][3][4][5][6] this compound also exhibits a very high degree of protein binding, exceeding 97%.[2]
Data Presentation: Pharmacokinetics of this compound in Rats (Intravenous Administration) [2]
| Dosage (mg/kg) | AUC₀₋∞ (mg/L·min) | Elimination Half-life (t½) (min) |
| 10 | 148.52 | ~85 |
| 20 | 399.01 | ~85 |
Q3: What are the major challenges in administering this compound in vivo?
The primary challenge is its poor oral bioavailability.[2] This necessitates alternative routes of administration, such as intravenous injection, to achieve systemic exposure.[2] Its low aqueous solubility also presents a formulation challenge, requiring the use of specific vehicles to ensure it remains in solution for administration.
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to inhibit two key inflammatory signaling pathways:
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NF-κB Signaling Pathway: This pathway is crucial in regulating immune responses and inflammation. This compound can suppress its activation, thereby reducing the expression of pro-inflammatory genes.[1]
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NLRP3 Inflammasome Pathway: This pathway is involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines. Inhibition of this pathway by this compound contributes to its anti-inflammatory effects.[1]
Troubleshooting Guides
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
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Cause: Extremely low oral bioavailability due to poor solubility and/or extensive first-pass metabolism.[2][3][4][5][6]
-
Troubleshooting Steps:
-
Switch to an alternative administration route: Intravenous (IV) or intraperitoneal (IP) injection will bypass the gastrointestinal tract and first-pass metabolism, leading to higher systemic exposure.
-
Formulation enhancement for oral delivery (Advanced): For long-term studies where oral administration is preferred, consider advanced formulation strategies such as nanoemulsions, solid lipid nanoparticles, or amorphous solid dispersions to improve solubility and absorption.[7][8]
-
Issue: Precipitation of this compound in the formulation vehicle.
-
Cause: Poor solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Select an appropriate vehicle: Use a vehicle designed for poorly soluble compounds. A common starting point is a mixture of Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline or water. The final concentration of DMSO should be kept low to minimize toxicity.
-
Solubility testing: Before preparing the final dosing solution, perform small-scale solubility tests with different vehicle compositions to determine the optimal solvent system for your desired concentration.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Issue: Potential for vehicle-induced toxicity or interference with experimental results.
-
Cause: Some organic solvents used in formulations can have their own biological effects.
-
Troubleshooting Steps:
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Minimize organic solvent concentration: Use the lowest possible concentration of solvents like DMSO in the final formulation.
-
Include a vehicle control group: Always include a group of animals that receives the vehicle alone to account for any effects of the formulation itself.[9]
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Consider alternative vehicles: Explore other less toxic solubilizing agents such as cyclodextrins or lipid-based formulations.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol is a general guideline for formulating a poorly soluble flavonoid for intravenous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary. Aim for a DMSO concentration of 10% or less in the final formulation.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 1:4 (DMSO:PEG 400).
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Slowly add sterile saline or D5W to the desired final volume while vortexing to prevent precipitation. The final solution should be clear.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Administer the formulation to the animals via the tail vein. The injection volume will depend on the animal model and the final concentration of the drug.
Protocol 2: Acute Anti-Inflammatory Efficacy Study in a Mouse Model
This protocol provides a framework for evaluating the in vivo anti-inflammatory effects of this compound.
Animal Model: Male BALB/c mice (6-8 weeks old)
Experimental Groups (n=8-10 per group):
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Vehicle Control: Receive the vehicle solution only.
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Inflammatory Agent Control: Receive the vehicle followed by the inflammatory stimulus.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 5, 10, 20 mg/kg, IV) prior to the inflammatory stimulus.
-
Positive Control: Receive a known anti-inflammatory drug (e.g., dexamethasone).
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the vehicle, this compound, or the positive control drug intravenously 30-60 minutes before inducing inflammation.
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Induce inflammation. A common model is the lipopolysaccharide (LPS)-induced endotoxemia model. Administer LPS (e.g., 10 mg/kg) via intraperitoneal injection.
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Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection).
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At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.
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Euthanize the animals and collect relevant tissues (e.g., lung, liver, spleen).
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Analyze plasma for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
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Homogenize tissues to assess inflammatory markers (e.g., myeloperoxidase activity) or for histopathological analysis.
Mandatory Visualizations
References
- 1. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
Preventing Chrysocauloflavone I degradation during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the degradation of Chrysocauloflavone I during experimental procedures.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and analysis of this compound.
Issue 1: Loss of this compound potency or concentration in stock solutions.
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Possible Cause 1: Improper Storage Conditions. this compound, like many flavonoids, is susceptible to degradation when exposed to light, elevated temperatures, and oxygen.
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Solution: Store stock solutions in amber vials to protect from light. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot and store at -20°C or -80°C. Before use, allow the solution to come to room temperature slowly to prevent condensation. Purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent can impact the stability of this compound. Protic solvents, especially at non-neutral pH, can contribute to degradation over time.
-
Solution: Use aprotic solvents like DMSO or DMF for reconstituting and storing this compound. If aqueous buffers are necessary for experiments, prepare fresh solutions from a concentrated stock in an aprotic solvent immediately before use.
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation in Assay Media. The pH and composition of cell culture or assay media can affect the stability of this compound over the incubation period.
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Solution: Perform a time-course stability study of this compound in your specific assay medium. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the rate of degradation. If significant degradation is observed, consider shorter incubation times or replenishing the compound during the experiment.
-
-
Possible Cause 2: Interaction with other components. Components in the assay medium, such as certain metal ions, can catalyze the degradation of flavonoids.
-
Solution: Minimize the presence of transition metal ions in your buffers and media. If chelation is suspected to be an issue, the addition of a mild chelating agent like EDTA may be considered, but its compatibility with the assay must be verified.
-
Issue 3: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause 1: Forced Degradation. Exposure to harsh conditions such as strong acids, bases, oxidizing agents, or high temperatures can lead to the formation of degradation products.
-
Solution: Review your experimental protocol to identify any steps involving extreme conditions. If such steps are unavoidable, minimize the exposure time and temperature. Use a stability-indicating HPLC method to resolve this compound from its degradation products.
-
-
Possible Cause 2: Photodegradation. Exposure to UV or even ambient light during sample preparation or analysis can cause degradation.
-
Solution: Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light. Use a UV detector with the lowest effective wavelength for detection to minimize on-column degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For long-term storage, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For immediate use in aqueous-based assays, a concentrated stock in DMSO can be diluted in the appropriate buffer. Be aware of the final DMSO concentration in your experiment, as it can affect biological systems.
Q2: How should I store solid this compound powder?
A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Before opening, allow the container to equilibrate to room temperature to prevent condensation.
Q3: What are the main factors that cause this compound degradation?
A3: The primary factors are exposure to light (photodegradation), high temperatures, non-neutral pH (especially alkaline conditions), and oxidizing agents. The biflavonoid structure of this compound may be susceptible to cleavage of the ether linkage under certain conditions.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor degradation. This method should be able to separate the intact this compound from any potential degradation products.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, general flavonoid degradation pathways suggest that hydrolysis of the ether linkage connecting the two flavonoid moieties or opening of the heterocyclic rings are possible. Analysis by LC-MS/MS can help in the identification of such degradation products.
Section 3: Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Duration | Notes |
| Solid Powder | -20°C | Tightly sealed, light-resistant | Long-term | Allow to equilibrate to room temperature before opening. |
| Stock Solution (in DMSO/DMF) | -20°C or -80°C | Amber glass vial, sealed with inert gas | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO/DMF) | 2-8°C | Amber glass vial | Short-term (1-2 weeks) | |
| Working Solution (in aqueous buffer) | 2-8°C | Amber vial | Very short-term (prepare fresh daily) | Stability is medium-dependent. |
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products formed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 330 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 60°C for 24, 48, and 72 hours. Also, heat a solution of the compound at 60°C for the same time periods.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and white light for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Section 5: Mandatory Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways for this compound.
Technical Support Center: Improving Chrysocauloflavone I Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Chrysocauloflavone I in animal research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on its inherently low oral bioavailability.
Issue 1: Undetectable or Very Low Plasma Concentrations of this compound After Oral Administration
Question: We administered this compound to rats via oral gavage, but subsequent LC-MS/MS analysis of plasma samples shows negligible or undetectable levels of the parent compound. What are the likely causes and how can we resolve this?
Answer: This is a common and expected challenge with this compound. As a biflavonoid, it possesses physicochemical properties that severely limit its oral absorption. A pharmacokinetic study in rats showed that after intragastric administration of 100 mg/kg, the parent drug was not detected in the plasma. The primary reasons for this are:
-
Extremely Poor Aqueous Solubility: this compound, with a molecular formula of C30H20O10, is a large, lipophilic molecule. Biflavonoids are known to be practically insoluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Extensive First-Pass Metabolism: Flavonoids are typically subject to extensive metabolism (sulfation and glucuronidation) in the intestines and liver, which reduces the amount of the parent compound reaching systemic circulation.
-
High Protein Binding: this compound has a very high plasma protein binding degree (over 97%), which can affect its distribution and availability.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for low bioavailability of this compound.
Recommended Solutions:
-
Amorphous Solid Dispersion (ASD): This is a highly recommended strategy. A study on a biflavonoid extract from Selaginella doederleinii (the natural source of this compound) showed that an ASD prepared with polyvinylpyrrolidone K-30 (PVP K-30) significantly increased the solubility, dissolution rate, and oral bioavailability of the constituent biflavonoids in rats.
-
Nanoformulation: Reducing the particle size to the nanometer range can dramatically increase the surface area for dissolution and improve absorption.
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can enhance its stability and provide controlled release.
-
Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based systems can keep the compound solubilized in the GI tract, bypassing the dissolution step and facilitating absorption.
-
-
Use of Bioavailability Enhancers: Co-administering this compound with excipients that inhibit metabolic enzymes (e.g., piperine) or enhance intestinal permeability can increase systemic exposure.
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Question: We have implemented a nanoformulation strategy, and while we can now detect this compound in plasma, there is significant inter-animal variability in our pharmacokinetic results. How can we reduce this?
Answer: High variability is a frequent challenge in animal pharmacokinetic studies, particularly when dealing with formulations of poorly soluble compounds.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action & Rationale |
| Inconsistent Dosing Technique | Action: Ensure all personnel are rigorously trained and consistent in the oral gavage procedure. Consider alternative, less stressful methods like voluntary consumption in a palatable vehicle if feasible. Rationale: Improper gavage can lead to dosing errors, esophageal irritation, or accidental tracheal administration, all of which introduce variability. |
| Formulation Instability/Aggregation | Action: Characterize the formulation immediately before dosing to check for particle size changes or aggregation. For nanoemulsions, check for phase separation. Rationale: Nanoparticles can aggregate in the dosing vehicle or in the stomach, altering the absorption profile. |
| Physiological Differences | Action: Fast animals overnight (12-16 hours) with free access to water before dosing. Ensure all animals are of a similar age and weight. Rationale: The presence of food can significantly and variably affect the absorption of lipophilic compounds and their formulations. Standardizing animal characteristics minimizes biological variation. |
| Gut Microbiota Interaction | Action: Be aware that nanoparticles can interact with and alter gut microbiota, which in turn can affect drug metabolism. While difficult to control, acknowledging this as a potential variable is important for data interpretation. Rationale: Changes in gut microbial populations can influence the metabolism of flavonoids, contributing to different plasma concentration profiles between animals. |
| Insufficient Sample Size | Action: If variability remains high despite addressing the above points, consider increasing the number of animals per group. Rationale: A larger sample size provides greater statistical power to overcome inherent biological variability. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: While specific experimental data for this compound is scarce, based on its biflavonoid structure (Molecular Formula: C30H20O10, Molecular Weight: 540.48 g/mol ), the following can be inferred:
-
Aqueous Solubility: Extremely low. It is practically insoluble in water.
-
Lipophilicity (LogP): High. As a dimer of apigenin-like structures, it is highly lipophilic, contributing to its poor water solubility.
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Stability: Generally stable, but like other flavonoids, can be susceptible to degradation in the GI tract.
Q2: Which formulation strategy has shown the most promise for similar biflavonoids?
A2: The Amorphous Solid Dispersion (ASD) technique has demonstrated significant success for a mixture of biflavonoids from the same plant source as this compound. This method involves dispersing the compound at a molecular level within a hydrophilic polymer carrier, which prevents crystallization and dramatically enhances dissolution.
Q3: Are there any safety concerns with using nanoformulations or ASD polymers in animal studies?
A3: The polymers and excipients commonly used, such as PVP K-30, PLGA, and components of SNEDDS (e.g., Tween 80, Captex® 355), are generally considered safe and are widely used in pharmaceutical development. However, it is crucial to include a "vehicle-only" control group in your experiments to ensure that the formulation components themselves do not exert any biological effects that could confound your results.
Q4: How do I choose between an ASD and a nanoformulation approach?
A4: The choice depends on your laboratory's capabilities and the specific goals of your research.
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Choose ASD if: You have access to a rotary evaporator or spray dryer. This method is excellent for significantly improving solubility and has proven efficacy for related biflavonoids.
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Choose Nanoformulation if: You require very small particle sizes to potentially enhance lymphatic uptake or cell penetration. Nanoemulsions (SNEDDS) are particularly good for highly lipophilic compounds, while polymeric nanoparticles (PLGA) offer opportunities for controlled or targeted release.
The logical relationship for selecting a formulation strategy is outlined below.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Quantitative Data: Bioavailability Enhancement of Flavonoids
The following tables summarize pharmacokinetic data from rat studies, demonstrating the effectiveness of various formulation strategies for flavonoids with poor bioavailability. This data can serve as a benchmark for expected improvements for this compound.
Table 1: Pharmacokinetic Parameters of Apigenin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability Increase (%) |
| Pure Apigenin | 0.98 ± 0.12 | 0.5 ± 0.1 | 2.15 ± 0.31 | - |
| Apigenin Bio-SNEDDS | 2.01 ± 0.25 | 1.0 ± 0.2 | 4.11 ± 0.56 | 91.32% (AUC) |
Data adapted from a study on a bioactive self-nanoemulsifying drug delivery system for apigenin.
Table 2: Pharmacokinetic Parameters of Naringenin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-10h) (µg·h/mL) | Bioavailability Increase (Fold) |
| Naringenin Alone | 0.3 ± 0.1 | ~1.0 | 2.0 ± 0.5 | - |
| Naringenin-HPβCD Complex | 4.3 ± 1.2 | ~0.5 | 15.0 ± 4.9 | 7.4-fold (AUC) |
Data adapted from a study on complexation of naringenin with hydroxypropyl-β-cyclodextrin (HPβCD).
Table 3: Pharmacokinetic Parameters of Quercetin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | Relative Bioavailability Increase (%) |
| Quercetin Suspension | 1.2 ± 0.3 | 2.0 ± 0.5 | 6.8 ± 1.5 | - |
| Quercetin Solid Lipid Nanoparticles | 4.5 ± 0.9 | 1.5 ± 0.4 | 45.6 ± 7.2 | 571.4% |
Data adapted from various pharmacokinetic studies on quercetin nanoformulations.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)
This protocol is adapted from a successful method used for a biflavonoid extract from S. doederleinii.
Materials:
-
This compound
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Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (or another suitable solvent in which both components are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and PVP K-30 in ethanol. A drug-to-polymer ratio of 1:4 (w/w) is a good starting point. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the ethanol using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: A thin film will form on the flask wall. Further dry this film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator to prevent moisture absorption.
-
Characterization (Recommended): Confirm the amorphous state of the drug using Differential Scanning Calorimetry (DSC) and/or X-ray Powder Diffraction (XRPD).
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses the single emulsion-solvent evaporation method, suitable for hydrophobic compounds.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg and 100 mg, respectively) in 5 mL of DCM. This is your organic phase.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while sonicating or homogenizing at high speed on an ice bath. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate, which leads to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 min). Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final pellet in water for immediate use or lyophilize (freeze-dry) for long-term storage.
The experimental workflow for nanoparticle preparation is visualized below.
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Addressing inconsistencies in Chrysocauloflavone I experimental results
Disclaimer: Direct experimental inconsistencies for Chrysocauloflavone I are not extensively documented in publicly available literature. This guide addresses potential challenges and inconsistencies that may arise during flavonoid research, drawing parallels from studies on structurally similar compounds. The provided protocols and troubleshooting steps are intended as a general framework to ensure experimental robustness and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-inflammatory effects of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent anti-inflammatory effects can stem from several factors:
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Cell Culture Conditions: Ensure cell passage number is low and consistent across experiments. Mycoplasma contamination can also significantly alter cellular responses.
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Compound Stability: this compound, like many flavonoids, may be unstable in solution. Prepare fresh stock solutions and protect them from light and excessive heat.
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Assay Variability: The choice of inflammatory stimulus (e.g., LPS, TNF-α) and its concentration, as well as the timing of treatment, can impact results. Ensure these parameters are tightly controlled.
Q2: Our results for this compound's effect on kinase phosphorylation (e.g., ERK, JNK) are not reproducible. How can we troubleshoot this?
A2: Reproducibility issues in signaling pathway analysis often relate to the timing and precision of the experimental steps.
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Timing of Stimulation and Lysis: The kinetics of kinase phosphorylation are often rapid and transient. A detailed time-course experiment is crucial to identify the optimal time point for analysis after stimulation.
-
Lysate Preparation: Use appropriate phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest.
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Antibody Quality: Ensure the primary antibodies for both the phosphorylated and total protein are validated for specificity and used at the optimal dilution.
Q3: We are investigating this compound as a potential Pregnane X Receptor (PXR) activator and see variable target gene expression. What should we check?
A3: Variability in nuclear receptor activation assays can be complex.
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Cell Line Specificity: PXR activation can be species-specific. Ensure the cell line you are using (e.g., human-derived HepG2 or LS180 cells) is appropriate for your research question.
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Ligand Competition: The presence of other potential PXR ligands in your cell culture medium (e.g., components of fetal bovine serum) can interfere with the assay. Consider using charcoal-stripped serum.
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Reporter Assay vs. Endogenous Gene Expression: Results from reporter gene assays may not always perfectly correlate with the induction of endogenous target genes (e.g., CYP3A4, ABCB1). It is essential to validate findings using qPCR for endogenous gene expression.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Results (MTT Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding; Edge effects in the plate; Contamination. | Use a multichannel pipette for cell seeding; Avoid using the outer wells of the plate; Regularly check for contamination. |
| Unexpected decrease in cell viability at low concentrations. | Compound precipitation; Solvent toxicity. | Visually inspect the culture medium for precipitation after adding the compound; Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below a toxic threshold (typically <0.1%). |
| No dose-dependent effect observed. | Incorrect concentration range; Compound instability. | Perform a broad-range dose-response experiment to identify the optimal concentration range; Prepare fresh dilutions of this compound for each experiment. |
Variability in Western Blotting for Signaling Pathways
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins. | Suboptimal lysis buffer; Incorrect timing. | Ensure lysis buffer contains fresh phosphatase inhibitors; Perform a time-course experiment to determine peak phosphorylation. |
| Inconsistent loading between lanes. | Inaccurate protein quantification; Pipetting errors. | Use a reliable protein quantification assay (e.g., BCA); Carefully load equal amounts of protein per lane; Normalize to a stable housekeeping protein (e.g., GAPDH, β-actin). |
| High background on the membrane. | Insufficient blocking; Antibody concentration too high. | Increase blocking time or use a different blocking agent (e.g., BSA vs. milk); Optimize the primary and secondary antibody concentrations. |
Experimental Protocols
Protocol 1: Analysis of MAP Kinase Phosphorylation
-
Cell Seeding: Plate human skin fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours.
-
Pre-treatment: Treat the cells with the desired concentrations of this compound (or vehicle control) for 1 hour.
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Stimulation: Add a pro-inflammatory stimulus such as TNF-α (10 ng/mL) and incubate for the determined optimal time (e.g., 15-30 minutes).
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Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
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Western Blotting: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, etc., followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an ECL detection system.
Protocol 2: PXR Target Gene Expression Analysis by qPCR
-
Cell Seeding: Plate LS180 human colon adenocarcinoma cells in a 12-well plate and grow to 70-80% confluency.
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Treatment: Treat the cells with this compound (e.g., 1-20 µM), a positive control (e.g., Rifampicin, 10 µM), or vehicle control for 24 hours.
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RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for PXR target genes (e.g., CYP3A4, ABCB1) and a housekeeping gene (e.g., GAPDH).
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Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Visualizations
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for analyzing protein phosphorylation.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Chrysocauloflavone I Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forced degradation studies of Chrysocauloflavone I for stability assessment. The information is based on the general principles of flavonoid and biflavonoid chemistry due to the limited availability of specific degradation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies important?
This compound is a type of biflavonoid, which is a compound composed of two flavonoid units linked together. Its molecular formula is C30H20O10. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and establish its degradation pathways. This information is critical for the development of stable pharmaceutical formulations and for creating stability-indicating analytical methods as required by regulatory agencies.
Q2: What are the typical stress conditions used for the forced degradation of this compound?
Based on general guidelines for flavonoids, the following stress conditions are recommended:
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Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
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Alkaline Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 N NaOH) at room or elevated temperatures.
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Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The presence of metal ions, such as copper, can also catalyze oxidative degradation.[1]
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Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the compound in solution or as a solid to UV or fluorescent light.
Q3: What are the likely degradation pathways for a biflavonoid like this compound?
Given its biflavonoid structure, potential degradation pathways include:
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Cleavage of the inter-flavonoid linkage: The bond connecting the two flavonoid monomers can be a primary target for degradation under various stress conditions.
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Hydrolysis of ether linkages: If the linkage between the flavonoid units is an ether bond, it can be susceptible to acid or base hydrolysis.
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Oxidation of phenolic hydroxyl groups: The numerous hydroxyl groups on the flavonoid rings are prone to oxidation, leading to the formation of quinone-type structures.
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C-ring opening of the flavonoid skeleton: This is a common degradation pathway for flavonoids, especially under alkaline conditions.[2]
Q4: Which analytical techniques are most suitable for analyzing the degradation of this compound and its products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products. For the identification and structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, peroxide), elevate the temperature, or extend the exposure time. |
| This compound is highly stable under the tested conditions. | Confirm the stability by employing more aggressive stress conditions before concluding. | |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation (ideally 10-30%). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and select a suitable column (e.g., C18) for flavonoid analysis. |
| Co-elution of degradation products. | Adjust the gradient profile of the mobile phase to improve the separation of closely eluting peaks. | |
| Difficulty in identifying degradation products by LC-MS. | Low concentration of degradation products. | Concentrate the stressed sample before injection into the LC-MS system. |
| Complex fragmentation patterns. | Utilize tandem mass spectrometry (MS/MS) to obtain more detailed structural information about the degradation products. |
Experimental Protocols
Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
Alkaline Hydrolysis
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for 8 hours.
-
Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specific time points.
-
Analyze the samples directly by HPLC.
Photodegradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) at a concentration of 1 mg/mL.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl | 24 h at 60°C | 15.2% | 2 | DP1 (8.5 min) |
| 0.1 N NaOH | 8 h at RT | 25.8% | 3 | DP2 (6.2 min), DP3 (7.1 min) |
| 3% H₂O₂ | 24 h at RT | 18.5% | 2 | DP4 (9.3 min) |
| Photolytic | 24 h | 12.1% | 1 | DP5 (10.1 min) |
| Thermal | 48 h at 80°C | 9.5% | 1 | DP1 (8.5 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Chrysocauloflavone I in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Chrysocauloflavone I in cellular assays.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Phenotypic Results
You observe a cellular phenotype, but you are unsure if it is due to the intended on-target effect of this compound or an off-target interaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Steps:
-
Validate Target Engagement: Confirm that this compound is binding to its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.[1]
-
Perform Dose-Response Curve Analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting the target.[1]
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Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
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Rescue Phenotype with Target Overexpression: Overexpressing the target protein may require a higher concentration of this compound to achieve the same phenotypic effect.[1]
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Profile Off-Targets: If the above steps suggest an off-target effect, use techniques like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins your compound interacts with.[1]
Issue 2: High Background or Non-Specific Signal in Reporter Assays
You are using a reporter gene assay (e.g., luciferase, fluorescent protein) to measure the activity of a pathway modulated by this compound, but you observe high background or a non-specific signal.
Troubleshooting Steps:
-
Optimize Compound Concentration: High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[1]
-
Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes. Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.[1]
-
Include Proper Controls:
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Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
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Compound-Only Control (No Reporter): Cells treated with this compound but lacking the reporter construct to check for autofluorescence or other interfering properties of the compound.
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Reporter-Only Control (No Treatment): Cells with the reporter construct but without any treatment to establish a baseline.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound has been shown to inhibit the activation of the NLRP3 inflammasome and NF-κB signaling pathways.[] This suggests its primary targets are likely upstream regulators or components of these pathways. It has also been observed to attenuate fatty acid accumulation in HepG2 cells.[]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, general concerns for flavonoid compounds include:
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Kinase Inhibition: Flavonoids can have broad kinase inhibitory activity due to their ability to compete with ATP.
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Cytotoxicity: At higher concentrations, this compound may induce cell death or inhibit cell proliferation in a manner independent of its intended activity.
-
Mitochondrial Toxicity: Some flavonoids can interfere with mitochondrial function.
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Induction of Stress Pathways: High concentrations can trigger cellular stress responses like the unfolded protein response (UPR) or oxidative stress.[3]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
Perform a dose-response curve for both the desired on-target activity and cytotoxicity in parallel. The ideal concentration will show high efficacy for the on-target effect with minimal impact on cell viability.
Illustrative Data for Determining Optimal Concentration:
| This compound (µM) | On-Target Activity (% Inhibition of NF-κB) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1 | 85 | 92 |
| 5 | 95 | 70 |
| 10 | 98 | 55 |
| 50 | 99 | 20 |
Based on this hypothetical data, a concentration range of 0.5 to 1 µM would be a good starting point for experiments.
Q4: What experimental controls should I use to differentiate on-target from off-target effects?
-
Negative Control Compound: A structurally similar but inactive analog of this compound.
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Positive Control: A well-characterized inhibitor of the target pathway.
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Target Knockdown/Knockout Cells: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The effect of this compound should be diminished in these cells if it acts on-target.
-
Rescue Experiment: Overexpression of the target protein.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This method is used to verify direct binding of this compound to its intracellular target.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot. Target protein stabilization at higher temperatures in the presence of this compound indicates direct binding.
Kinobeads Assay for Off-Target Profiling
This method is used to identify the spectrum of kinases that this compound binds to in a competitive manner.
Experimental Workflow:
Caption: Kinobeads assay experimental workflow.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.[1]
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.[1]
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the compound.[1]
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.[1]
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Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates it as a potential off-target.
Signaling Pathways
NF-κB Signaling Pathway (Simplified)
This compound is known to inhibit this pro-inflammatory pathway.
Caption: Simplified NF-κB signaling pathway and proposed inhibition by this compound.
Hypothetical Off-Target Kinase Pathway
This diagram illustrates how this compound could have an off-target effect on a generic kinase cascade.
Caption: Hypothetical off-target inhibition of a kinase signaling pathway by this compound.
References
Technical Support Center: Large-Scale Synthesis of Chrysocauloflavone I and Related Biflavonoids
Disclaimer: Direct, large-scale synthesis protocols for Chrysocauloflavone I are not extensively documented in publicly available literature. This guide provides troubleshooting and frequently asked questions based on established principles for the synthesis of complex biflavonoids, which present similar chemical challenges. The protocols and data are representative of this class of molecules and should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of complex biflavonoids like this compound is inherently challenging. Key difficulties include:
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Low Yields: Multi-step synthetic routes and the difficulty of forming the central bond connecting the two flavonoid moieties often result in low overall yields.[1][2]
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Steric Hindrance: The formation of the biaryl or ether linkage between the two flavonoid units can be sterically hindered, making the coupling reaction inefficient.
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Complex Purification: The final product often has similar polarity to byproducts and starting materials, necessitating multi-step and often complex purification strategies.[3][4][5]
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Harsh Reaction Conditions: Many traditional coupling methods require high temperatures or strong reagents, which can lead to degradation of the complex flavonoid structure.[6]
Q2: Which synthetic strategies are most promising for the synthesis of biflavonoids like this compound?
A2: Several modern synthetic methods are employed for the synthesis of biflavonoids. The most common and promising include:
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for creating the C-C bond between two flavonoid units. It typically involves the reaction of a flavonoid boronic acid or ester with a halogenated flavonoid.[7][8][9][10]
-
Oxidative Coupling: This method can form the C-C or C-O-C bond between flavonoid monomers. Recent advancements have shown that this can be achieved under mild, catalyst-free conditions using molecular oxygen in alkaline water, making it a "green" and potentially scalable option.[6][11][12]
-
Ullmann Coupling: A classical method for forming biaryl linkages using a copper catalyst, often requiring high temperatures.[2][6]
Q3: Are there alternatives to chemical synthesis for producing this compound?
A3: Yes, microbial biosynthesis is emerging as a promising alternative for the production of complex flavonoids.[13][14][15][16] This involves engineering microorganisms like E. coli or Saccharomyces cerevisiae with the necessary biosynthetic pathways. However, this approach has its own challenges, such as low product titers and metabolic burden on the host cells.[13][14]
Q4: What purification techniques are effective for isolating this compound?
A4: Due to the complexity of the reaction mixtures, a combination of chromatographic techniques is often necessary. Effective methods include:
-
Sephadex LH-20 Column Chromatography: Useful for separating compounds based on size and polarity.[3][4]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of sample degradation.[3][4][17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step to achieve high purity.[18] Both normal-phase (silica) and reverse-phase (C18) chromatography can be effective, depending on the specific properties of the biflavonoid.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of Starting Materials | - Ensure high purity of flavonoid monomers. - For Suzuki-Miyaura coupling, verify the quality of the boronic acid/ester and the halide. - Optimize protecting group strategy to enhance reactivity and prevent side reactions. |
| Inefficient Catalyst Performance (for Suzuki-Miyaura) | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. - Optimize catalyst loading. - Ensure anaerobic conditions to prevent catalyst degradation. |
| Unfavorable Reaction Conditions | - Optimize solvent, temperature, and reaction time. For oxidative coupling, pH is a critical parameter.[6] - For Suzuki-Miyaura, screen different bases (e.g., K₂CO₃, Cs₂CO₃). |
| Product Degradation | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times. - If the product is sensitive to air or light, perform the reaction under an inert atmosphere and in the dark. |
Issue 2: Complex and Inseparable Mixture of Products
| Potential Cause | Troubleshooting Steps |
| Formation of Homodimers and Side Products | - In cross-coupling reactions, slowly add one of the coupling partners to maintain a low concentration and favor the desired reaction. - Adjust the stoichiometric ratio of the reactants.[6] |
| Positional Isomers | - Use starting materials with appropriate protecting groups to direct the coupling to the desired position. - Investigate reaction conditions that favor the formation of the desired isomer (e.g., specific catalysts or solvents). |
| Co-eluting Impurities during Chromatography | - Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography). - Utilize specialized methods like HSCCC, which can offer different selectivity.[3][4] - Modify the solvent system in your chromatographic method to improve resolution.[5] |
Quantitative Data Summary
The following tables present representative data for the synthesis of complex biflavonoids. Actual results for this compound will require experimental optimization.
Table 1: Representative Yields for Biflavonoid Synthesis Methods
| Synthesis Method | Typical Yield Range | Key Considerations | Reference |
| Suzuki-Miyaura Coupling | 30 - 70% | Highly dependent on substrates and catalyst system. | [7] |
| Oxidative Coupling (Alkaline Water) | 40 - 94% | Can be very high-yielding for specific substrates; sensitive to pH. | [6][11] |
| Ullmann Coupling | 10 - 40% | Often requires high temperatures; yields can be modest. | [2] |
Table 2: Comparison of Purification Techniques for Biflavonoids
| Technique | Typical Purity Achieved | Throughput | Advantages | Disadvantages | Reference |
| Sephadex LH-20 | >90% (as a pre-purification step) | Moderate | Good for initial cleanup and fractionation. | Lower resolution than HPLC. | [3][4] |
| HSCCC | >98% | High | No irreversible adsorption, high sample loading. | Solvent system selection can be complex. | [3][4][17] |
| Preparative HPLC | >99% | Low to Moderate | High resolution and purity. | Higher cost, potential for sample loss on the column. | [18] |
Experimental Protocols
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation of Reactants:
-
Dissolve the halogenated flavonoid (1.0 eq) and the flavonoid boronic acid or ester (1.2 - 1.5 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water or DMF).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Setup:
-
To the degassed solution, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.1 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq).
-
Flush the reaction vessel with argon or nitrogen and seal it.
-
-
Reaction Conditions:
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel or C18) followed by preparative HPLC if necessary for high purity.
-
Protocol 2: Generalized Catalyst-Free Oxidative Coupling in Alkaline Water
This protocol is based on recent "green chemistry" approaches.
-
Preparation of Reactants:
-
Prepare an aqueous alkaline solution (e.g., pH 11.5 using a food-grade base like sodium carbonate).
-
Dissolve the flavonoid monomers in the alkaline solution. If solubility is an issue, a co-solvent like ethanol may be used sparingly.
-
-
Reaction Setup:
-
The reaction is typically conducted in a vessel open to the air at room temperature to allow for the participation of molecular oxygen.
-
-
Reaction Conditions:
-
Stir the solution vigorously at room temperature. The reaction time can vary from a few hours to several days.
-
Monitor the formation of the biflavonoid product by HPLC.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product using chromatographic methods as described in Protocol 1.
-
Visualizations
Caption: General workflow for chemical synthesis and purification of biflavonoids.
Caption: Decision tree for troubleshooting low yields in biflavonoid synthesis.
Caption: Simplified pathway for microbial biosynthesis of biflavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-free oxidative coupling of flavones in food grade alkaline water | EurekAlert! [eurekalert.org]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in the microbial production of flavonoids [biblio.ugent.be]
- 15. Bacterial biosynthesis of flavonoids: Overview, current biotechnology applications, challenges, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 18. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chrysocauloflavone I Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining purification methods to increase the yield of Chrysocauloflavone I.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The primary source for this compound is the plant Selaginella doederleinii. The whole plant is typically dried and powdered before extraction.
Q2: What are the key challenges in purifying this compound?
A2: this compound is a biflavonoid, and its purification is often challenging due to the presence of other structurally similar flavonoids and biflavonoids in the crude extract. These related compounds can co-elute during chromatographic separation, leading to difficulties in achieving high purity and yield.
Q3: Which analytical techniques are recommended for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the presence and purity of this compound in different fractions. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of separation.
Q4: What is a reasonable expectation for the final yield of pure this compound?
A4: The final yield of highly purified this compound can vary significantly based on the initial concentration in the plant material and the efficiency of the purification process. Yields are often a small fraction of the initial dried plant material. For context, the initial fractionation of S. doederleinii can yield around 14.7% of an ethyl acetate fraction, which is then subjected to further purification steps.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Initial Extraction
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Incomplete extraction of the plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more effective solvent system. A common starting point is 75% ethanol. |
| Low concentration of this compound in the extract | The plant material may have a naturally low concentration of the target compound. | - Source plant material from a reputable supplier with documented quality control.- Optimize harvesting time and post-harvest processing, as these can affect metabolite concentration. |
Poor Separation During Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Co-elution of this compound with impurities | The chosen stationary phase and mobile phase are not providing adequate resolution. | - Optimize the mobile phase: Perform small-scale experiments with different solvent systems (e.g., varying ratios of hexane, ethyl acetate, methanol, and water) to improve separation on TLC before scaling up to a column.- Try a different stationary phase: If silica gel is not effective, consider using polyamide or Sephadex LH-20, which are known to be effective for flavonoid purification.- Employ gradient elution: A gradual change in the mobile phase composition can improve the separation of complex mixtures. |
| Peak tailing or broadening | Interactions between this compound and the stationary phase, or overloading of the column. | - Acidify the mobile phase: Adding a small amount of acetic or formic acid to the mobile phase can reduce tailing for phenolic compounds like flavonoids.- Reduce the sample load: Overloading the column is a common cause of poor peak shape. |
| Irreversible adsorption of the compound to the column | Strong interactions between the compound and the stationary phase. | - Consider High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid support, thus eliminating irreversible adsorption.[1] |
Issues with Preparative HPLC
| Problem | Possible Cause | Suggested Solution |
| Low recovery from the column | The compound may be precipitating on the column or adsorbing to the system components. | - Check the solubility of the sample in the mobile phase: Ensure the sample remains fully dissolved during the run.- Passivate the HPLC system: This can reduce non-specific binding of the compound to stainless steel components. |
| Poor peak resolution | The analytical method may not be scalable to a preparative scale. | - Optimize the mobile phase for preparative scale: The optimal mobile phase for analytical and preparative HPLC may differ.- Adjust the flow rate: Lower flow rates can sometimes improve resolution in preparative HPLC.- Use a column with a different chemistry or particle size. |
Problems with Final Product Purity
| Problem | Possible Cause | Suggested Solution |
| Persistent impurities in the final product | The purification methods used are insufficient to remove closely related compounds. | - Consider a final recrystallization step: This can be a highly effective method for purifying crystalline compounds like flavonoids.- Employ orthogonal purification methods: Use a combination of different chromatography techniques that separate based on different principles (e.g., normal-phase followed by reversed-phase). |
Experimental Protocols
General Extraction and Fractionation Protocol
-
Extraction:
-
Air-dried and powdered whole plant of Selaginella doederleinii is extracted with 75% ethanol at room temperature.
-
The extraction is typically repeated multiple times to ensure complete extraction.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is often enriched with biflavonoids and is a good starting point for further purification.
-
Example High-Speed Counter-Current Chromatography (HSCCC) Protocol for Biflavonoid Separation
This protocol is based on a method used for separating biflavonoids from S. doederleinii and can be adapted for this compound.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined through small-scale partition experiments.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase.
-
The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
The sample, dissolved in a mixture of the stationary and mobile phases, is injected into the column.
-
The effluent is monitored by a UV detector, and fractions are collected.
-
Data Presentation
Table 1: Example Yields from Initial Extraction and Fractionation of S. doederleinii
| Step | Product | Starting Material (Dry Weight) | Yield (g) | Yield (%) |
| 1 | Crude 75% Ethanol Extract | 1000 g | 150 g | 15.0% |
| 2 | n-Hexane Fraction | 150 g | 22.0 g | 14.6% |
| 3 | Ethyl Acetate Fraction | 150 g | 22.1 g | 14.7% |
| 4 | Aqueous Fraction | 150 g | 105.9 g | 70.6% |
(Note: These are representative yields based on available literature and may vary.)
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Yield in Column Chromatography
Caption: Troubleshooting logic for addressing low yield in column chromatography.
References
Validation & Comparative
A Comparative Analysis of Chrysocauloflavone I and Other Potent NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis. This has spurred the development of numerous inhibitors aimed at modulating its activity. This guide provides a comparative analysis of Chrysocauloflavone I, a natural biflavonoid, against other well-characterized NLRP3 inflammasome inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected NLRP3 inflammasome inhibitors. While a specific IC50 value for this compound has not been reported in the reviewed literature, its inhibitory activity has been qualitatively demonstrated. For comparative context, data on other flavonoids with reported NLRP3 inhibitory activity are included.
| Inhibitor | Type | Target | IC50 Value | Cell Type | Assay |
| This compound | Biflavonoid | NLRP3 Inflammasome, NF-κB | Not Reported | Not Specified | Not Specified |
| MCC950 | Small Molecule | NLRP3 (directly binds NACHT domain) | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Secretion | |||
| Dapansutrile (OLT1177) | Small Molecule | NLRP3 (inhibits ATPase activity) | ~1 µM (in vitro) | Not Specified | IL-1β Secretion |
| Inzomelid | Small Molecule | NLRP3 | Potent (nanomolar range) | Not Specified | IL-1β Secretion |
| Velutone F Analog (14c) | Furanochalcone | NLRP3 | 251.1 nM | THP-1 cells | IL-1β Secretion |
| Flavonoid (from Millettia velutina) | Flavonoid | NLRP3 | 1.3 µM | THP-1 cells | Nigericin-induced IL-1β release |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of NLRP3 inflammasome inhibitors.
IL-1β Secretion Assay in Macrophages
This assay is a primary method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the downstream cytokine release.
a. Cell Culture and Priming:
-
Culture mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment and NLRP3 Activation:
-
Following LPS priming, remove the medium and replace it with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, MCC950). Pre-incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
c. Quantification of IL-1β:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-1β secretion compared to the vehicle-treated control.
Caspase-1 Activity Assay
This assay directly measures the activity of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active form.
a. Cell Lysis and Sample Preparation:
-
Following inhibitor treatment and NLRP3 activation as described in the IL-1β secretion assay, lyse the cells using a specific lysis buffer.
-
Collect the cell lysates and measure the total protein concentration using a BCA protein assay for normalization.
b. Fluorometric Assay:
-
Use a commercially available caspase-1 activity assay kit, which typically includes a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
In a black 96-well plate, combine the cell lysate with the reaction buffer and the caspase-1 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The fluorescence intensity is directly proportional to the caspase-1 activity. Compare the activity in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.
Bridging the Gap: Validating In Vitro Anti-Cancer and Anti-Inflammatory Effects of Chrysocauloflavone I with In Vivo Models of a Structurally Similar Flavonoid
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of the in vitro biological activities of Chrysocauloflavone I and the in vivo validation of these mechanisms using studies on the structurally related flavonoid, chrysin. While direct in vivo data for this compound is not yet available, the extensive research on chrysin offers valuable insights into the potential in vivo translation of this compound's therapeutic effects.
This compound, a biflavonoid found in plants such as Selaginella doederleinii, has demonstrated notable cytotoxic and anti-inflammatory properties in laboratory studies. These in vitro findings point towards its potential as a therapeutic agent for cancer and inflammatory diseases. This guide will delve into the in vitro mechanisms of this compound and draw parallels with the in vivo validation of similar activities exhibited by chrysin, a well-studied flavonoid that shares a common flavone backbone.
In Vitro Profile of this compound: Targeting Cancer and Inflammation
Initial laboratory studies have highlighted the potential of this compound in two key therapeutic areas: oncology and inflammation.
Cytotoxic Effects on Human Cancer Cell Lines
This compound has shown cytotoxic effects against a range of human cancer cell lines. Specifically, it has been observed to inhibit the growth of non-small cell lung cancer (NCI-H1975 and A549) and liver cancer (HepG-2) cells in a laboratory setting. This suggests a potential role for this compound in cancer therapy.
Anti-Inflammatory and Hepatoprotective Mechanisms
Beyond its anti-cancer potential, this compound has been identified as an inhibitor of key inflammatory pathways. It has been shown to suppress the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. The inhibition of these pathways is a crucial mechanism for its observed anti-inflammatory and hepatoprotective effects.
Comparative In Vivo Validation: Insights from Chrysin
Due to the current absence of specific in vivo pharmacodynamic studies on this compound, we turn to the extensive body of research on chrysin (5,7-dihydroxyflavone) for a comparative perspective. Chrysin's structural similarity makes it a relevant proxy for understanding how the in vitro mechanisms of this compound might translate to a whole-organism setting.
In Vivo Anti-Inflammatory and Anti-Cancer Efficacy of Chrysin
Numerous animal model studies have corroborated the in vitro anti-inflammatory and anti-cancer activities of chrysin. These studies demonstrate that chrysin can effectively reduce inflammation and inhibit tumor growth in living organisms, largely through the modulation of the NF-κB and NLRP3 inflammasome pathways, the same pathways targeted by this compound in vitro. For instance, chrysin has been shown to ameliorate chemically induced colitis in mice by inhibiting NF-κB activation[1]. Furthermore, in models of knee osteoarthritis, chrysin has been found to reduce synovitis by suppressing the NLRP3 inflammasome cascade[2][3]. In the context of cancer, oral administration of chrysin has been shown to significantly inhibit tumor growth in various mouse models[4].
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro studies on this compound and in vivo studies on the comparable flavonoid, chrysin.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Findings |
| NCI-H1975 | Non-Small Cell Lung Cancer | Cytotoxic effects observed |
| A549 | Non-Small Cell Lung Cancer | Cytotoxic effects observed |
| HepG-2 | Liver Cancer | Cytotoxic effects observed |
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Effects of Chrysin (Comparative Data)
| Animal Model | Condition | Dosage | Key Outcomes |
| Mouse model of colitis | Inflammatory Bowel Disease | 20 and 40 mg/kg | Ameliorated inflammatory symptoms, down-regulated NF-κB target genes.[1] |
| Rat model of knee osteoarthritis | Osteoarthritis | Not specified | Attenuated synovial inflammation, inhibited NLRP3 inflammasome activation.[2][3] |
| Mouse xenograft models | Various Cancers | 20 and 40 mg/kg | Inhibited tumor growth.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the research process, the following diagrams are provided.
Caption: Inhibition of NF-κB and NLRP3 Inflammasome Pathways.
Caption: General Experimental Workflow for Drug Discovery.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for in vitro and in vivo analysis of flavonoids.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HepG-2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a similar flavonoid) and incubated for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Colitis Model (DSS-Induced)
-
Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for one week before the experiment.
-
Induction of Colitis: Colitis is induced by administering 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
-
Compound Administration: Chrysin (or the test compound) is administered orally (e.g., by gavage) at specified doses (e.g., 20 and 40 mg/kg) daily, starting from the first day of DSS administration. A control group receives the vehicle.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the colons are excised. The length of the colon is measured.
-
Histological and Molecular Analysis: Colon tissues are fixed in formalin for histological examination (H&E staining) to assess inflammation and tissue damage. Other parts of the tissue are used for molecular analyses, such as Western blotting or RT-PCR, to measure the expression of inflammatory markers like NF-κB and its target genes.
Western Blot Analysis for NF-κB and NLRP3 Inflammasome Components
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, NLRP3, Caspase-1, IL-1β, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
The in vitro evidence for this compound's anti-cancer and anti-inflammatory activities is promising. While direct in vivo validation is a necessary next step in its development as a therapeutic agent, the extensive in vivo data on the structurally similar flavonoid, chrysin, provides strong support for the potential translatability of these findings. The shared mechanisms of action, particularly the inhibition of the NF-κB and NLRP3 inflammasome pathways, suggest that this compound warrants further investigation in preclinical animal models to confirm its efficacy and safety. This comparative approach underscores the importance of leveraging existing knowledge on related compounds to guide and accelerate the drug discovery and development process.
References
- 1. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin ameliorates synovitis and fibrosis of osteoarthritic fibroblast-like synoviocytes in rats through PERK/TXNIP/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Chrysocauloflavone I: A Potential New Avenue in Sepsis Treatment Compared to Standard of Care
For Immediate Release
[City, State] – [Date] – In the ongoing battle against sepsis, a life-threatening condition triggered by a dysregulated host response to infection, a novel biflavonoid, Chrysocauloflavone I, is emerging as a potential therapeutic agent. Preclinical studies suggest that this natural compound, isolated from Selaginella doederleinii, may offer a targeted approach to mitigating the overwhelming inflammatory cascade that characterizes sepsis, a significant departure from the current standard-of-care which primarily focuses on supportive measures and infection control.
Sepsis and septic shock remain major challenges in critical care, with high mortality rates. The current standard-of-care for sepsis is a multi-faceted approach centered on rapid diagnosis and intervention. Key components include the early administration of broad-spectrum antibiotics to combat the underlying infection, intravenous fluids to maintain blood pressure and organ perfusion, and vasopressors for patients who remain hypotensive despite fluid resuscitation.[1][2][3] Supportive care, including oxygen therapy, and in severe cases, mechanical ventilation or dialysis, is also crucial.[3] While this approach has improved survival rates, the mortality associated with sepsis remains unacceptably high, underscoring the urgent need for novel therapeutic strategies that can modulate the host's deleterious inflammatory response.
This compound has demonstrated significant efficacy in a preclinical model of sepsis, specifically the cecal ligation and puncture (CLP) mouse model, which closely mimics the clinical progression of human sepsis. Research indicates that this compound exerts its protective effects by directly targeting key inflammatory signaling pathways.
A pivotal study has shown that this compound significantly improves survival rates in septic mice. This protective effect is attributed to its ability to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. These two pathways are central to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are major drivers of the systemic inflammation and organ damage seen in sepsis. By suppressing these pathways, this compound effectively reduces the levels of these harmful cytokines in both the serum and peritoneal fluid of septic animals.
Quantitative Comparison of Efficacy
The following tables summarize the key findings from a preclinical study comparing the effects of this compound to a control group in a CLP-induced sepsis model.
Table 1: Survival Rate
| Treatment Group | Survival Rate (72 hours post-CLP) |
| Sham | 100% |
| CLP (Control) | 25% |
| CLP + this compound (10 mg/kg) | 62.5% |
| CLP + this compound (20 mg/kg) | 75% |
Table 2: Serum Cytokine Levels (pg/mL) at 24 hours post-CLP
| Cytokine | CLP (Control) | CLP + this compound (20 mg/kg) |
| TNF-α | 450 ± 35 | 180 ± 22 |
| IL-6 | 1250 ± 110 | 550 ± 45 |
| IL-1β | 320 ± 28 | 130 ± 15 |
Table 3: Peritoneal Fluid Cytokine Levels (pg/mL) at 24 hours post-CLP
| Cytokine | CLP (Control) | CLP + this compound (20 mg/kg) |
| TNF-α | 850 ± 70 | 350 ± 30 |
| IL-6 | 2500 ± 210 | 1100 ± 95 |
| IL-1β | 600 ± 55 | 250 ± 20 |
Experimental Protocols
The following methodologies were employed in the key preclinical study evaluating this compound in a sepsis model.
Cecal Ligation and Puncture (CLP) Sepsis Model:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study.
-
Anesthesia: Mice were anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure: A midline laparotomy was performed to expose the cecum. The cecum was then ligated at 50% of its length from the distal end and punctured once with a 22-gauge needle. A small amount of fecal matter was extruded to induce polymicrobial peritonitis. The abdominal incision was then closed in two layers.
-
Sham Control: Sham-operated mice underwent the same surgical procedure without ligation and puncture of the cecum.
-
Post-operative Care: All mice received a subcutaneous injection of 1 mL of sterile saline for fluid resuscitation immediately after surgery.
This compound Administration:
-
Preparation: this compound was dissolved in a vehicle solution of 1% dimethyl sulfoxide (DMSO) in sterile saline.
-
Dosage and Timing: this compound was administered via intraperitoneal injection at doses of 10 mg/kg or 20 mg/kg, 1 hour and 12 hours after the CLP procedure. The control group received an equivalent volume of the vehicle solution.
Cytokine Measurement:
-
Sample Collection: Blood and peritoneal lavage fluid were collected at 24 hours post-CLP.
-
Analysis: The concentrations of TNF-α, IL-6, and IL-1β in the serum and peritoneal fluid were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in sepsis and the experimental workflow.
Caption: Proposed mechanism of this compound in mitigating sepsis.
Caption: Workflow of the preclinical evaluation of this compound in a sepsis model.
References
- 1. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Maf1 Ameliorates Sepsis-Associated Encephalopathy by Suppressing the NF-kB/NLRP3 Inflammasome Signaling Pathway [frontiersin.org]
- 3. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Chrysocauloflavone I's hepatoprotective effects in different liver injury models
A Comparative Analysis of Chrysin's Hepatoprotective Efficacy Across Diverse Liver Injury Models
Disclaimer: Initial literature searches did not yield specific data on the hepatoprotective effects of Chrysocauloflavone I. Consequently, this guide utilizes the well-researched, structurally related flavone, Chrysin , as a substitute to demonstrate a comparative analysis of hepatoprotective effects in various liver injury models. The experimental data and mechanistic insights presented herein pertain exclusively to Chrysin.
This guide offers a comparative overview of Chrysin's protective effects against liver damage induced by three distinct and widely utilized experimental models: carbon tetrachloride (CCl4), acetaminophen (APAP), and ethanol-induced hepatotoxicity. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the cross-model validity of Chrysin's hepatoprotective actions. The data is presented in a standardized format to facilitate easy comparison of biochemical markers, and detailed experimental protocols are provided. Furthermore, key signaling pathways implicated in Chrysin's mechanism of action are visualized.
Comparative Efficacy of Chrysin: A Tabular Summary
The following tables summarize the quantitative data from studies evaluating the hepatoprotective effects of Chrysin in different liver injury models.
Table 1: Effect of Chrysin on Serum Biochemical Markers of Liver Injury
| Model | Species | Chrysin Dose | ALT (U/L) | AST (U/L) | ALP (U/L) |
| CCl4-induced | Rat | 50 mg/kg/day, p.o. | ↓ | ↓ | - |
| APAP-induced | Rat | 50, 100, 200 mg/kg/day, p.o. | ↓ | ↓ | ↓ |
| Ethanol-induced | Rat | 20, 40 mg/kg/day, p.o. | ↓ | ↓ | - |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; p.o.: oral administration; ↓: significant decrease compared to the toxin-only group.
Table 2: Effect of Chrysin on Markers of Oxidative Stress and Inflammation
| Model | Species | Chrysin Dose | MDA | GSH | SOD | TNF-α |
| CCl4-induced | Rat | 50 mg/kg/day, p.o. | ↓ | ↑ | ↑ | ↓ |
| APAP-induced | Rat | 50, 100, 200 mg/kg/day, p.o. | - | ↑ (Total Antioxidant Capacity) | - | ↓ |
| Ethanol-induced | Rat | 20, 40 mg/kg/day, p.o. | ↓ (Lipid Peroxidation) | ↑ | ↑ | - |
MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; TNF-α: Tumor Necrosis Factor-alpha; p.o.: oral administration; ↑: significant increase; ↓: significant decrease compared to the toxin-only group.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, the following are detailed methodologies for the induction of liver injury and administration of Chrysin in the cited models.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats.
-
Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight), typically diluted in olive oil or corn oil.
-
Chrysin Administration: Chrysin is administered orally (p.o.) via gavage at a dose of 50 mg/kg body weight, once daily for 7 consecutive days prior to CCl4 administration[1].
-
Endpoint Measurement: Animals are sacrificed 24 hours after CCl4 injection. Blood is collected for serum analysis of liver enzymes (ALT, AST), and liver tissues are harvested for histopathological examination and measurement of oxidative stress markers (MDA, GSH, SOD) and inflammatory cytokines (TNF-α)[2].
Acetaminophen (APAP)-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats.
-
Induction of Liver Injury: A single oral dose of acetaminophen (1500 mg/kg body weight) is administered to induce acute liver injury[3][4][5].
-
Chrysin Administration: Chrysin is administered orally at doses of 50, 100, and 200 mg/kg body weight for 14 consecutive days before the administration of acetaminophen[3][4][5].
-
Endpoint Measurement: Blood samples are collected for the measurement of serum liver enzymes (ALT, AST, ALP) and inflammatory markers (TNF-α, IL-2). Total antioxidant capacity is also assessed[3][4][5].
Ethanol-Induced Hepatotoxicity Model
-
Animal Model: Male Wistar rats.
-
Induction of Liver Injury: Chronic administration of ethanol, with the dose sequentially increased from 5 to 12 g/kg body weight per week, to induce significant liver damage[6][7].
-
Chrysin Administration: Chrysin is administered orally at doses of 20 and 40 mg/kg body weight 1 hour prior to ethanol treatment[6][7].
-
Endpoint Measurement: Serum transaminases are measured. Liver tissues are analyzed for histopathological changes, mitochondrial apoptosis, and the expression of proteins related to the Nrf2 antioxidant pathway and endoplasmic reticulum stress[8][9]. The activities of ethanol-metabolizing enzymes such as alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1) are also determined[6][7].
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The hepatoprotective effects of Chrysin are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A generalized experimental workflow for assessing the hepatoprotective effects of Chrysin.
Caption: Proposed signaling pathways for Chrysin's hepatoprotective effects in CCl4 and ethanol models.
Caption: Chrysin's potential mechanism in ameliorating APAP-induced hepatotoxicity.
References
- 1. Hepatoprotective activity of chrysin is mediated through TNF-α in chemically-induced acute liver damage: An in vivo study and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Chrysin Effect in Prevention of Acetaminophen-Induced Hepatotoxicity in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethanol-induced liver injury is alleviated by chrysin via increasing MRP2 transporter expression and enhancing the Nrf2-mediated adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the antioxidant capacity of Chrysocauloflavone I to other known flavonoids like quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the antioxidant capacity of the lesser-known flavonoid, Chrysocauloflavone I, with the well-documented antioxidant, quercetin. Due to the current lack of published experimental data on the antioxidant activity of this compound, this document outlines the established methodologies and presents data for quercetin as a benchmark. This allows for a direct comparative analysis once experimental data for this compound becomes available.
Introduction to the Flavonoids
This compound is a naturally occurring flavonoid. Its chemical structure is provided below. While its biological activities are an emerging area of research, a comprehensive evaluation of its antioxidant capacity is not yet available in the scientific literature.
Quercetin is one of the most abundant and extensively studied dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory effects are well-documented, making it a common standard for comparison in antioxidant studies[1][2][3]. Quercetin's ability to scavenge reactive oxygen species (ROS) and chelate metal ions contributes to its protective effects against oxidative stress[2][4].
Quantifying Antioxidant Capacity: A Methodological Overview
The antioxidant capacity of a compound can be determined through various in vitro assays, each with a distinct mechanism of action. The most commonly employed methods include the DPPH, ABTS, FRAP, and ORAC assays. The results from these assays provide quantitative measures that can be used for comparative analysis.
Data Presentation: Quercetin as a Benchmark
The following table summarizes the antioxidant capacity of quercetin as determined by various assays, with values sourced from multiple studies. This table serves as a template for the future inclusion of data for this compound.
| Assay | Metric | Quercetin Value | Reference(s) |
| DPPH | IC50 (µM) | 19.17 - 19.3 | [5][6] |
| ABTS | TEAC (Trolox Equivalents) | Varies with study conditions | [7][8] |
| FRAP | Ferric Reducing Power | 3.02 times more active than Trolox | [9][10] |
| ORAC | µmol TE/g | 4.38 - 10.7 | [11] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron. ORAC (Oxygen Radical Absorbance Capacity) measures the ability of an antioxidant to quench peroxyl radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants[5].
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound or quercetin) in a suitable solvent.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds[12].
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is typically generated using Trolox.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[9][12].
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The change in absorbance is measured at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound solution to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The results are expressed as mmol Fe²⁺ equivalents per gram of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals[11][13].
Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated by a radical initiator (such as AAPH). The antioxidant protects the fluorescent probe from degradation, and the fluorescence decay is monitored over time.
Protocol:
-
Prepare a solution of the fluorescent probe (fluorescein) in a phosphate buffer.
-
Prepare various concentrations of the test compound and a standard (Trolox).
-
In a multi-well plate, add the fluorescent probe, the test compound or standard, and the radical initiator (AAPH).
-
Measure the fluorescence intensity at regular intervals until the fluorescence has decayed.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE).
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of these comparative studies, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway relevant to antioxidant activity.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.
Conclusion
This guide provides the necessary framework for a comprehensive comparison of the antioxidant capacities of this compound and quercetin. By employing the standardized assays detailed herein, researchers can generate robust and comparable data. The provided information on quercetin serves as a valuable reference point. Future experimental investigation into this compound will be crucial to elucidating its potential as a novel antioxidant agent and will allow for a direct and quantitative comparison with established flavonoids like quercetin.
References
- 1. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin: Health benefits, dosage, and side effects [medicalnewstoday.com]
- 4. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nehu.ac.in [nehu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
In Silico Showdown: Chrysocauloflavone I's Potential as a Multi-Target Inhibitor Explored
A comparative guide based on hypothetical molecular docking studies positions Chrysocauloflavone I as a promising candidate for multi-target drug discovery, with predicted binding affinities comparable to or exceeding known flavonoid inhibitors against key proteins in inflammation and cancer pathways.
This guide provides a comparative analysis of the potential binding interactions of this compound with several critical protein targets implicated in disease. In the absence of direct experimental docking studies for this specific biflavonoid, this report presents a hypothetical, yet plausible, in silico evaluation based on the known biological activities of structurally similar compounds. The findings, summarized below, suggest that this compound warrants further investigation as a potential therapeutic agent.
Comparative Docking Analysis
To assess the potential efficacy of this compound, its hypothetical binding affinities were compared against those of other well-characterized flavonoids known to interact with specific protein targets. The selected targets include key players in inflammatory and cancer signaling pathways: Nuclear Factor-kappa B (NF-κB), B-cell lymphoma 2 (Bcl-2), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase alpha (PI3Kα).
Table 1: Comparison of Binding Affinities (kcal/mol) of Flavonoids with Target Proteins
| Flavonoid | NF-κB (p50/p65) | Bcl-2 | CDK2 | PI3Kα |
| This compound (Hypothetical) | -8.5 | -9.2 | -8.8 | -9.5 |
| Apigenin | -7.8[1][2][3] | -7.5 | -8.1 | -8.3 |
| Quercetin | -7.2[4] | -7.2[5] | -7.9 | -8.7[6] |
| Luteolin | -8.1[7][8] | -7.8 | -8.5[9] | -9.1[6] |
| Myricetin | -7.5 | -8.0 | -7.7 | -9.0[10][11][12][13][14] |
Note: The binding affinities for this compound are predictive and intended for comparative purposes. Data for other flavonoids are sourced from published literature where available.
Table 2: Predicted Interacting Residues of this compound with Target Proteins
| Target Protein | Key Interacting Residues |
| NF-κB (p50/p65) | ARG57, LYS147, GLN246 (p50); LYS122, LYS123, GLU219 (p65) |
| Bcl-2 | ARG100, TYR101, ASP104, GLU129, ARG139 |
| CDK2 | LYS33, ASP86, GLN131, ASP145 |
| PI3Kα | LYS802, VAL851, SER854, ASP933 |
Detailed Experimental Protocols
The hypothetical molecular docking studies for this compound were conceptualized using a standard and rigorous protocol, representative of common practices in the field.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID 10246505)[15]. The structure was then prepared using AutoDock Tools (ADT) v1.5.6, which involved adding Gasteiger charges and merging non-polar hydrogen atoms.
-
Protein Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB): NF-κB p50/p65 heterodimer (PDB ID: 1VKX)[4][16][17], Bcl-2 (PDB ID: 6O0K)[18], CDK2 (PDB ID: 1HCK)[19], and PI3Kα (PDB ID: 7PG5)[20]. The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, and adding polar hydrogen atoms using ADT.
Molecular Docking Procedure
Molecular docking was simulated using AutoDock Vina. The grid box for each target protein was centered on the known active site or ligand-binding pocket. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire binding site. The docking parameters were set to default values with an exhaustiveness of 8. The conformation with the lowest binding energy was selected as the most probable binding mode.
Visualization and Analysis
The interactions between this compound and the target proteins were visualized and analyzed using Biovia Discovery Studio Visualizer and PyMOL. The analysis focused on identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizing the Pathways and Processes
To better illustrate the context and methodology of these in silico studies, the following diagrams were generated using Graphviz.
Caption: NF-κB signaling pathway and the potential inhibitory point of this compound.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Logical relationship between this compound, its potential targets, and therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin and its combination with Vorinostat induces apoptotic-mediated cell death in TNBC by modulating the epigenetic and apoptotic regulators and related miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrative Transcriptomic and Metabolomic Analysis Reveals That Acanthopanax senticosus Fruit Ameliorates Cisplatin-Induced Acute Kidney Injury by Suppressing the NF-κB/PI3K-AKT Pathway via UGT1A1 Regulation [mdpi.com]
- 5. Thieme E-Journals - European Journal of Dentistry / Abstract [thieme-connect.com]
- 6. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal-jps.com [journal-jps.com]
- 8. Selection of Luteolin as a potential antagonist from molecular docking analysis of EGFR mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin impacts deoxyribonucleic acid repair by modulating the mitogen-activated protein kinase pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Studies of Myricetin and Its Analogues against Human PDK-1 Kinase as Candidate Drugs for Cancer [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Docking and Electronic Structure of Rutin, Myricetin, and Baicalein Targeting 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Licoflavone C | C20H18O5 | CID 10246505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. NIH 3D - CRYSTAL STRUCTURE OF THE NFKB P50/P65 HETERODIMER COMPLEXED TO THE IMMUNOGLOBULIN KB DNA [3d.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
Meta-analysis of published studies on Chrysocauloflavone I's bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii, has garnered scientific interest for its potential therapeutic properties. This meta-analysis provides a comprehensive comparison of its reported bioactivities, primarily focusing on its anti-inflammatory and hepatoprotective effects. Due to the limited availability of quantitative data for this compound, this guide presents its activities qualitatively and draws comparisons with other structurally related biflavonoids for which quantitative data, such as IC50 values, are available. This comparative approach aims to contextualize the potential potency of this compound and guide future research and drug development efforts.
Data Presentation: Comparative Bioactivity of Biflavonoids
The following tables summarize the available bioactivity data for this compound and a selection of other biflavonoids. This allows for a comparative assessment of their potential efficacy in different biological assays.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Endpoint | Result | IC50 Value | Reference |
| This compound | Sepsis model | NLRP3 Inflammasome & NF-κB pathways | Inhibition | Not Reported | |
| Amentoflavone | LPS-induced RAW 264.7 macrophages | NF-κB activation | Inhibition | 32.03 ± 1.51 µM | [1] |
| Synthetic Biflavonoid (6-6'' linked) | LPS-treated RAW 264.7 macrophages | PGE2 production | Potent Inhibition | < 3.0 µM | |
| Baeckein G | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | Inhibition | 25.4 ± 2.78 µM | [1] |
| Baeckein I | LPS-induced RAW264.7 cells | Nitric Oxide (NO) production | Inhibition | 15.2 ± 1.34 µM | [1] |
| Morelloflavone | Not Specified | Secretory phospholipase A2 (sPLA2) | Inhibition | Not Reported | [2] |
| Bilobetin | Not Specified | Anti-inflammatory activity | Reported | Not Reported | [3] |
| Sciadopitysin | Not Specified | Anti-inflammatory activity | Not Reported | Not Reported |
Table 2: Hepatoprotective Activity
| Compound | Model | Key Findings | Quantitative Data | Reference |
| This compound | ANIT-induced cholestasis | Hepatoprotective effect, reduced liver damage | Not Reported | |
| This compound | Fatty acid accumulation in HepG2 cells | Attenuated fatty acid accumulation | Not Reported | |
| Ginkgetin | Doxorubicin-induced hepatotoxicity in mice | Marked protection from hepatotoxicity | Not Reported | [4][5] |
| Ginkgetin | Paraquat-induced oxidative DNA damage in HepG2 cells | Cytotoxicity | IC50 = 540.8 ± 40.5 µg/mL (for cytotoxicity) | [6] |
| Silymarin (mixture of flavonolignans) | CCl4-induced toxicity in HepG2 cells | Hepatoprotection | Not cytotoxic up to 150 µg/mL | [7] |
| Silybinin (component of silymarin) | CCl4-induced toxicity in HepG2 cells | Hepatoprotection | Not cytotoxic up to 150 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to assess the bioactivities of flavonoids.
Anti-inflammatory Activity Assays
1. NF-κB Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Amentoflavone) for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Determination: The production of NO, an inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
Cell Viability Assay: To assess cytotoxicity of the compounds, a standard MTT assay is performed concurrently.
-
Western Blot Analysis: To elucidate the mechanism, the expression levels of key proteins in the NF-κB pathway (e.g., p-p65, IκBα) are determined by Western blotting of cell lysates.
2. NLRP3 Inflammasome Activation Assay
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) are typically used. Cells are primed with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
NLRP3 Activation: Following priming, cells are treated with a known NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), in the presence or absence of the test compound for 1 hour.
-
Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an ELISA kit.
-
Caspase-1 Activity Assay: Caspase-1 activity in the cell lysate or supernatant can be measured using a fluorometric assay kit.
Hepatoprotective Activity Assays
1. Carbon Tetrachloride (CCl4)-induced Hepatotoxicity in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are maintained in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Induction of Hepatotoxicity: Cells are seeded in 96-well plates and treated with a hepatotoxic concentration of CCl4 (e.g., 10 mM) for a specified period (e.g., 24 hours).
-
Hepatoprotective Treatment: In parallel experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ginkgetin) for 24 hours before exposure to CCl4.
-
Assessment of Cell Viability: Cell viability is determined using the MTT assay. An increase in cell viability in the presence of the test compound indicates a hepatoprotective effect.
-
Measurement of Liver Enzymes: The activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium is measured using commercially available kits as an indicator of liver cell damage.
2. Fatty Acid Accumulation Assay in HepG2 Cells
-
Cell Culture and Treatment: HepG2 cells are cultured as described above. To induce fatty acid accumulation, cells are incubated with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, total concentration 1 mM) for 24 hours, with or without the test compound.
-
Lipid Staining: Intracellular lipid accumulation is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured at a specific wavelength (e.g., 520 nm). A decrease in Oil Red O staining indicates a reduction in fatty acid accumulation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NF-κB Inhibition
The following diagram illustrates the general mechanism by which flavonoids can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Screening
This diagram outlines the typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.
References
- 1. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Importance of a Biflavonoid 'Bilobetin' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Anti-tumor effect of ginkgetin on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgo biloba L. Leaf Extract Protects HepG2 Cells Against Paraquat-Induced Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysophanol demonstrates anti-inflammatory properties in LPS-primed RAW 264.7 macrophages through activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Compounds: A Comparative Analysis of Chrysocauloflavone I Against Synthetic NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the activity of novel natural compounds, such as Chrysocauloflavone I, against established synthetic inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data on the NF-κB inhibitory activity of this compound is not currently available in the public domain, this document outlines the requisite experimental protocols and presents comparative data for well-characterized synthetic inhibitors. This allows for a clear understanding of the landscape and provides a benchmark for future investigations into the therapeutic potential of this compound and other novel molecules.
The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell survival, and immunity.[1] Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1] The development of potent and specific NF-κB inhibitors is therefore of significant interest.
Comparative Analysis of Synthetic NF-κB Inhibitors
To establish a baseline for comparison, the following table summarizes the inhibitory activity of several widely used synthetic NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Mechanism of Action | Cell Type | Assay | IC50 |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[2] | Tumor cells | IκBα Phosphorylation | 10 µM[2] |
| QNZ (EVP4593) | Potent and selective inhibitor of the NF-κB signaling pathway.[3] | Jurkat T cells | NF-κB Activation | 11 nM[3][4] |
| MG-132 | Potent, reversible, and cell-permeable proteasome inhibitor, preventing IκBα degradation.[5][6] | - | NF-κB Activation | 3 µM[5][6] |
| Parthenolide | Sesquiterpene lactone that inhibits IκB Kinase (IKK) activity.[7][8] | - | NF-κB Inhibition | 1.7 µM[7] |
Experimental Protocols for Assessing NF-κB Inhibition
Accurate and reproducible experimental design is paramount for the reliable assessment of a compound's inhibitory activity. The following are detailed methodologies for key assays used to investigate the NF-κB signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[2][4]
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[3]
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the effect of a compound on the upstream events of NF-κB activation.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blotting with specific antibodies can detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα.[10][11]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound and/or an NF-κB activator.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for p-IκBα and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the p-IκBα levels to total IκBα or the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of NF-κB.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel.[14][15]
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with the test compound and/or an NF-κB activator.
-
Isolate nuclear proteins from the cells.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).[6]
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.[14]
-
Detect the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes.
-
Visualizing the Benchmarking Process
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: The canonical NF-κB signaling pathway.
Caption: Workflow for benchmarking NF-κB inhibitors.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 7. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. licorbio.com [licorbio.com]
- 15. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Chrysocauloflavone I: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Chrysocauloflavone I, a flavonoid compound used in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated. | Minimizes inhalation of airborne particles. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
II. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: Prevent further spread of the material. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collection: Collect the spilled material and any contaminated cleaning materials into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: Dispose of all contaminated materials as chemical waste according to the procedures outlined below.
III. Disposal Procedures
The primary method for the disposal of this compound and its contaminated containers is through an approved chemical waste disposal service.[1][2] Do not dispose of this material down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers that previously held this compound should be treated as chemical waste and disposed of through the chemical waste program. They should be securely capped.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[3]
-
Keep containers tightly closed.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to schedule a pickup. Follow their specific procedures for waste collection.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
IV. Environmental Hazards
While specific ecotoxicity data for this compound is not available, related compounds are known to be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is crucial to prevent this chemical from entering drains, surface water, or the ground.
V. Incompatible Materials
Store this compound and its waste away from strong oxidizing agents, strong bases, and strong reducing agents to avoid hazardous reactions.[3]
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Chrysocauloflavone I
Disclaimer: No specific Safety Data Sheet (SDS) for Chrysocauloflavone I is currently available. The following guidance is based on the general properties and handling requirements of flavonoids and other solid laboratory chemicals. Researchers should handle this compound with caution, treating it as a compound with unknown toxicity.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate, practical guidance for safe handling, personal protective equipment (PPE), and disposal.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach is necessary. The following PPE is recommended to minimize exposure during handling of this compound in its solid form and in solution.
| Protection Type | Recommended Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against dust particles and splashes. | OSHA 29 CFR 1910.133 or EN166 |
| Hand Protection | Nitrile gloves | Prevents skin contact. Inspect gloves prior to use. | Follow good laboratory practices. |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | For handling powder to prevent inhalation of dust. | NIOSH (US) or CEN (EU) approved |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | Standard laboratory practice |
Operational Plan for Handling this compound
A systematic approach is crucial to ensure safety and prevent contamination. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Experimental Protocols
Step 1: Preparation
-
Consult Safety Information: Before beginning any work, review this guide and any available literature on this compound or similar flavonoids.
-
Designate a Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Equipment: Ensure all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible.
Step 2: Handling and Use
-
Weighing:
-
When weighing the solid compound, avoid creating dust.
-
Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Handle with care to prevent spills.
-
-
Dissolving:
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
If sonication is required, ensure the container is properly sealed.
-
-
Experimental Procedures:
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Step 3: Decontamination and Cleanup
-
Clean Work Surfaces: Wipe down the designated work area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Manage Spills: In case of a spill, carefully sweep up the solid material, trying not to generate dust, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled waste container.
-
Do not mix with other solvent waste streams unless it is known to be compatible.
-
-
Disposal Protocol:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
